molecular formula C15H18Br2N4 B1457845 SEL120-34A CAS No. 1609522-33-9

SEL120-34A

Numéro de catalogue: B1457845
Numéro CAS: 1609522-33-9
Poids moléculaire: 414.14 g/mol
Clé InChI: FSBMCTDYWXIBLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SEL120-34A is a potent, selective, and orally available ATP-competitive inhibitor of Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19, with IC50 values of 4.4 nM and 10.4 nM for the CDK8/CycC and CDK19/CycC complexes, respectively . The compound demonstrates high selectivity, showing no significant inhibition against CDK1, 2, 4, 5, 6, or 7, and over 200-fold selectivity against CDK9 . Its mechanism of action, elucidated by X-ray crystallography, reveals that this compound acts as a type I inhibitor, forming unique halogen bonds with the hinge region of the CDK8 ATP-binding pocket and establishing extensive hydrophobic complementarities . A key cellular effect of this compound is the consistent inhibition of phosphorylation of the transactivation domains of transcription factors STAT1 (at serine 727) and STAT5 (at serine 726) . This activity is associated with the compound's efficacy in acute myeloid leukemia (AML) models, where it shows differential activity against AML cells with elevated levels of phosphorylated STAT5 and stem cell characteristics . In vitro, this compound is active against a panel of AML cell lines (including MV4-11 and KG-1) with GI50 values of less than 1 μM . In vivo, oral administration of this compound (at doses of 30 and 60 mg/kg) effectively inhibits tumor growth in xenograft models using MV4-11 and KG-1 cells . Its favorable pharmacokinetic profile and confirmed safety in preclinical studies have provided a rationale for its advancement into clinical trials . This product is intended for research purposes only, such as investigating CDK8/CDK19 biology and oncogenic transcription pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBMCTDYWXIBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609522-33-9
Record name SEL120-34A free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEL120-34A FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Function of SEL120-34A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL120-34A is a potent and selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By targeting the CDK8/19 kinase activity, this compound modulates the phosphorylation of key downstream signaling molecules, particularly STAT1 and STAT5, leading to the inhibition of oncogenic transcriptional programs. This mechanism of action has demonstrated significant therapeutic potential, especially in hematological malignancies such as Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the function of this compound, including its biochemical activity, cellular effects, and preclinical efficacy, supported by detailed experimental protocols and data.

Core Mechanism of Action: Inhibition of CDK8/19 Kinase Activity

This compound functions as a type I kinase inhibitor, binding to the ATP pocket of CDK8 and CDK19.[1][2] This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to substrate proteins, thereby blocking their phosphorylation and subsequent activation. The primary downstream targets of CDK8/19 that are affected by this compound are the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3][4][5] Inhibition of this phosphorylation event is a key element of this compound's anti-cancer activity.[1][2][4]

Signaling Pathway

The signaling pathway affected by this compound is depicted below. In cancer cells, particularly AML, constitutively active signaling pathways lead to the activation of CDK8. CDK8, as part of the Mediator complex, then phosphorylates STAT1 and STAT5. This phosphorylation is crucial for their transcriptional activity, promoting the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemia stem cell phenotype.[1][6] this compound directly inhibits CDK8, leading to a reduction in STAT1 and STAT5 phosphorylation and the subsequent downregulation of their target genes.

SEL120_34A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cdk8 CDK8 Complex cluster_downstream Downstream Effects Growth_Factors_Cytokines Growth Factors / Cytokines Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors_Cytokines->Receptor_Tyrosine_Kinases JAK JAK Receptor_Tyrosine_Kinases->JAK STAT1_5 STAT1 / STAT5 JAK->STAT1_5 Tyr Phosphorylation CDK8 CDK8 / CDK19 pSTAT1_5 pSTAT1 (S727) / pSTAT5 (S726) CDK8->pSTAT1_5 SEL120_34A This compound SEL120_34A->CDK8 Inhibition STAT1_5->pSTAT1_5 Ser Phosphorylation Gene_Expression Oncogenic Gene Expression pSTAT1_5->Gene_Expression Cellular_Effects Leukemia Stem Cell Maintenance Proliferation, Survival Gene_Expression->Cellular_Effects

Caption: this compound inhibits CDK8/19, blocking STAT1/5 phosphorylation.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

Kinase Inhibition

The inhibitory activity of this compound against a panel of cyclin-dependent kinases is summarized below. The data highlights the high potency and selectivity for CDK8 and CDK19.

Kinase TargetIC50 (nM)
CDK8/CycC4.4[7]
CDK19/CycC10.4[7]
CDK9/CycT1070[1][7]
CDK1No significant inhibition[1][7]
CDK2No significant inhibition[1][7]
CDK4No significant inhibition[1][7]
CDK5No significant inhibition[1][7]
CDK6No significant inhibition[1][7]
CDK7No significant inhibition[1][7]
Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.

Cell LineCancer TypeGI50
KG-1Acute Myeloid Leukemia<1 µM[1]
SKNO-1Acute Myeloid Leukemia<1 µM[1]
HL-60Acute Myeloid Leukemia<1 µM[1]
MOLM-16Acute Myeloid Leukemia<1 µM[1]
OciAML-2Acute Myeloid Leukemia<1 µM[1]
MV-4-11Acute Myeloid Leukemia<1 µM[1]
MOLM-6Acute Myeloid Leukemia<1 µM[1]
OciAML-3Acute Myeloid Leukemia<1 µM[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC50 values of this compound against CDK8/CycC and other kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., CDK8/CycC) - Substrate (e.g., STAT1 TAD) - ATP (radiolabeled or for detection) - this compound serial dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and this compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Autoradiography, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant CDK8/CycC and other kinases are purified.

    • A suitable substrate, such as a peptide derived from the STAT1 transactivation domain, is prepared.

    • ATP, often radiolabeled ([γ-³²P]ATP), is used to enable detection of phosphorylation.

    • This compound is serially diluted to a range of concentrations.

  • Kinase Reaction:

    • The kinase, substrate, and this compound are incubated together in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).

    • The phosphorylated substrate is separated from the reaction mixture (e.g., via filter binding or gel electrophoresis).

    • The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., autoradiography for radiolabeled ATP or luminescence-based assays).

  • Data Analysis:

    • The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol describes the determination of the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Cancer cell lines (e.g., KG-1, MV-4-11) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective growth media.

    • The plates are incubated overnight to allow for cell attachment and recovery.

  • Compound Treatment:

    • This compound is serially diluted in culture medium to the desired concentrations.

    • The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate), is added to each well.

  • Incubation and Measurement:

    • The plates are incubated for 1-4 hours to allow for the conversion of MTS to a formazan (B1609692) product by viable cells.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are corrected by subtracting the background absorbance from wells containing medium only.

    • The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.

    • The GI50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of AML.

Methodology:

  • Animal Model:

    • Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Human AML cells (e.g., KG-1 or MV-4-11) are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

    • A specific number of cells (e.g., 5-10 x 10⁶) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are then randomized into treatment and control groups.

    • This compound is administered orally at various doses (e.g., 15, 30, 60 mg/kg), typically once or twice daily. The control group receives a vehicle solution.

  • Monitoring and Endpoint:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • The body weight and general health of the mice are also monitored.

    • The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • The percentage of tumor growth inhibition (TGI) is calculated for each dose of this compound compared to the control group.

    • Statistical analysis is performed to determine the significance of the anti-tumor effects.

Western Blot Analysis of STAT Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of STAT1 and STAT5 in cancer cells.

Methodology:

  • Cell Treatment and Lysis:

    • Cancer cells are treated with various concentrations of this compound or a vehicle control for a specified time.

    • The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for phosphorylated STAT1 (S727) and phosphorylated STAT5 (S726), as well as antibodies for total STAT1 and STAT5, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to assess the effect of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of CDK8 and CDK19 with a well-defined mechanism of action centered on the suppression of STAT1 and STAT5 phosphorylation. This activity translates to significant anti-proliferative effects in preclinical models of hematological malignancies, particularly AML. The data and protocols presented in this guide provide a comprehensive technical overview of the function of this compound, supporting its continued investigation and development as a promising therapeutic agent for cancer.

References

An In-depth Technical Guide to the SEL120-34A and STAT1/STAT5 Phosphorylation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SEL120-34A, a potent and selective CDK8 inhibitor, with a specific focus on its role in the STAT1 and STAT5 phosphorylation pathway. This document details the core signaling cascade, quantitative data on its inhibitory effects, and detailed experimental protocols for researchers investigating this pathway.

Executive Summary

This compound is a first-in-class, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription.[1][2] CDK8, in complex with Cyclin C, forms a module of the Mediator complex, which plays a crucial role in gene expression. This compound has demonstrated significant therapeutic potential, particularly in acute myeloid leukemia (AML), by targeting oncogenic transcriptional programs. A primary mechanism of its action involves the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2] This guide will explore the intricacies of this pathway and the experimental methodologies to study it.

The this compound-STAT1/STAT5 Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of CDK8. This inhibition prevents the subsequent phosphorylation of key downstream targets, including STAT1 and STAT5. The phosphorylation of STAT proteins on serine residues in their C-terminal transactivation domain (TAD) is crucial for their full transcriptional activity.

The canonical JAK-STAT signaling pathway is initiated by cytokine binding to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Upon recruitment, STATs are phosphorylated by JAKs on tyrosine residues, leading to their dimerization, nuclear translocation, and binding to specific DNA response elements to regulate gene expression.

CDK8 acts as a downstream regulator in this pathway. Following the initial activation and nuclear translocation of STATs, CDK8, as part of the Mediator complex, is recruited to the promoters of STAT target genes. Here, CDK8 phosphorylates the TAD of STAT1 at S727 and STAT5 at S726, a step that is essential for maximal transcriptional activation. This compound, by inhibiting CDK8, blocks this serine phosphorylation, thereby attenuating the expression of STAT-dependent genes, including immediate early response genes.

SEL120_STAT_Pathway cluster_g1 Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT1 / STAT5 (unphosphorylated) JAK->STAT pY pY_STAT pY-STAT1 / pY-STAT5 (dimerized) STAT->pY_STAT Nucleus Nucleus pY_STAT->Nucleus pY_pS_STAT pY, pS-STAT1 / pY, pS-STAT5 (fully active) pY_STAT->pY_pS_STAT Gene_Expression Target Gene Expression (e.g., Immediate Early Genes) pY_pS_STAT->Gene_Expression activates Mediator_CDK8 Mediator Complex (with CDK8/CycC) Mediator_CDK8->pY_STAT pS SEL120 This compound SEL120->Mediator_CDK8 inhibits

Caption: The this compound and STAT1/STAT5 Phosphorylation Pathway.

Quantitative Data

This compound demonstrates high potency in inhibiting CDK8 and subsequently, STAT phosphorylation. The following tables summarize the key quantitative data from in vitro and in cell-based assays.

Parameter This compound Reference
IC50 vs. CDK8/CycC4.4 nM[1]
IC50 vs. CDK19/CycC10.4 nM[1]
Table 1: In vitro inhibitory activity of this compound against CDK8 and CDK19.
Cell Line Treatment Effect on STAT1 S727 Phosphorylation Reference
HCT-116Increasing doses of this compound after IFNγ stimulationDose-dependent inhibition[1]
KG-11 µM this compound for up to 6 daysSustained inhibition[3]
SET-2This compound (24h)Inhibition of serine phosphorylation[1]
Table 2: Effect of this compound on STAT1 S727 Phosphorylation in various cell lines.
Cell Line Treatment Effect on STAT5 S726 Phosphorylation Reference
KG-11 µM this compoundMaximal inhibition after 1 hour[3]
KG-11 µM this compound (washout experiment)Extended inhibition[3]
SET-2This compound (24h)Inhibition of serine phosphorylation[1]
Table 3: Effect of this compound on STAT5 S726 Phosphorylation in various cell lines.

Experimental Protocols

Western Blot Analysis of STAT1 and STAT5 Phosphorylation

This protocol details the methodology for assessing the phosphorylation status of STAT1 and STAT5 in response to this compound treatment.

WB_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., KG-1, HCT-116) Cell_Lysis 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-STAT1 S727, p-STAT5 S726, Total STAT1/5, GAPDH) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescence Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot Experimental Workflow.

Materials:

  • Cell lines (e.g., KG-1, HCT-116, SET-2)

  • This compound

  • Cytokine for stimulation (e.g., IFNγ)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-STAT1 S727, anti-p-STAT5 S726, anti-STAT1, anti-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density. For adherent cells like HCT-116, allow them to attach overnight. Treat cells with desired concentrations of this compound for the specified duration. If required, stimulate with a cytokine like IFNγ for the indicated time before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate. For suspension cells, pellet them and resuspend in lysis buffer. Incubate on ice for 30 minutes with vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated and total STAT proteins, normalizing to a loading control like GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for Immediate Early Response Genes

This protocol outlines the steps to measure the expression of STAT-regulated immediate early response genes following treatment with this compound.

qRTPCR_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HCT-116) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: qRT-PCR Experimental Workflow.

Materials:

  • Cell lines (e.g., HCT-116)

  • This compound

  • Serum or other mitogens for stimulation

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
FOSGGGCTGGTGTTTCGGGAGTGTCGCCGCCTTCTGGTCTTTAC
JUNGGCTGGTGTTTCGGGAGTGTCGCCGCCTTCTGGTCTTTAC
EGR1CTTCAACCCTCAGGCGGACAGGAAAAGCGGCCAGTATAGGT
RPLP0 (housekeeping)GGCGACCTGGAAGTCCAACTCCATCAGCACCACAGCCTTC
Table 4: Primer sequences for qRT-PCR.

Procedure:

  • Cell Culture and Treatment: Plate HCT-116 cells and synchronize them by serum starvation (e.g., 0.5% FBS for 24 hours). Pre-treat the cells with this compound for a specified time (e.g., 2 hours) before stimulating with a mitogen like 10% FBS.

  • RNA Extraction: Harvest the cells at different time points post-stimulation and extract total RNA using a suitable kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Set up the qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers for the target genes (e.g., FOS, JUN, EGR1) and a housekeeping gene (e.g., RPLP0).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

Conclusion

This compound is a potent inhibitor of CDK8 that effectively downregulates the phosphorylation of STAT1 and STAT5 at their serine transactivation domains. This mechanism of action leads to the suppression of STAT-mediated gene transcription, which is critical for the proliferation and survival of certain cancer cells, particularly in AML. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other CDK8 inhibitors on the STAT signaling pathway. This in-depth understanding is crucial for the continued development and clinical application of this promising class of therapeutic agents.

References

The Role of SEL120-34A in Transcriptional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SEL120-34A is a first-in-class, orally bioavailable, small-molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1] These kinases are critical components of the transcriptional machinery, functioning as a regulatory module of the Mediator complex.[2][3] By inhibiting CDK8/19, this compound modulates the phosphorylation status of key transcription factors, most notably STAT1 and STAT5, leading to the suppression of oncogenic gene expression programs.[4][5] This mechanism has shown significant therapeutic potential, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), where cancer cell survival is often dependent on aberrant transcriptional signaling.[2][6] This document provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound's role in transcriptional regulation.

Introduction: The CDK8/Mediator Complex Axis in Transcription

Gene transcription in eukaryotes is a tightly regulated process orchestrated by a host of proteins. The Mediator complex serves as a crucial molecular bridge, relaying signals from DNA-binding transcription factors to the RNA Polymerase II (Pol II) core machinery.[7][8][9] The Mediator complex itself is modular, and its activity can be dynamically regulated by the association or dissociation of a four-protein "kinase module" composed of CDK8 (or its paralog CDK19), Cyclin C, MED12, and MED13.[8][10]

The CDK8 kinase module generally acts as a negative regulator of Pol II recruitment but a positive regulator of specific, signal-induced transcriptional programs.[11][12][13] It exerts its function by phosphorylating various substrates, including transcription factors and components of the Pol II complex itself.[10][14] In several cancers, including AML and colorectal cancer, CDK8 is overexpressed and contributes to oncogenic transcriptional programs, making it a compelling target for therapeutic intervention.[2][15]

This compound is a potent and selective, ATP-competitive inhibitor of CDK8 and CDK19, designed to disrupt these aberrant transcriptional circuits.[4][16]

Core Mechanism of Action of this compound

The primary mechanism through which this compound regulates transcription is by inhibiting the kinase activity of CDK8. This prevents the phosphorylation of key downstream substrates, leading to a cascade of effects on gene expression.

Inhibition of STAT Protein Phosphorylation

A dominant mechanism of action for this compound is the inhibition of serine phosphorylation on Signal Transducer and Activator of Transcription (STAT) proteins.[2][4]

  • STAT1: this compound blocks the phosphorylation of STAT1 at serine 727 (S727), a modification critical for its full transcriptional activity, particularly in response to interferon (IFN) signaling.[4][5][15]

  • STAT5: The compound inhibits the phosphorylation of STAT5 at serine 726 (S726).[2][4] This is particularly relevant in AML, where phosphorylated STAT5 is implicated in the maintenance and survival of leukemia stem cells.[2][17]

It is critical to distinguish this from the canonical JAK-mediated tyrosine phosphorylation (e.g., STAT1 Y701, STAT5 Y694), which is necessary for STAT dimerization and nuclear translocation. CDK8-mediated serine phosphorylation is a subsequent step that "fine-tunes" and maximizes the transcriptional output of the activated STAT dimers.[4][5] this compound selectively inhibits this serine phosphorylation without affecting the JAK-mediated tyrosine phosphorylation.[4][15]

Downstream Transcriptional Reprogramming

By inhibiting the full activation of STAT1 and STAT5, this compound induces significant transcriptional reprogramming.[4][5]

  • Inhibition of Oncogenic Programs: In sensitive AML cells, this compound treatment leads to the downregulation of genes regulated by STAT5 and the NUP98-HOXA9 fusion oncoprotein.[2][4] It also represses MYC-dependent transcriptional signatures.[1]

  • Suppression of Immediate Early Genes: The compound has been shown to inhibit the serum-induced expression of immediate early response genes like FOS and EGR1.[4]

  • Modulation of Interferon Response: this compound represses IFN-responsive genes, which can contribute to overcoming resistance to chemotherapy and radiation in some contexts.[4][15]

  • Induction of Differentiation: Consistent with the inhibition of leukemia stem cell programs, this compound promotes the differentiation of AML cells.[1][6]

The sensitivity of cancer cells, particularly AML cells, to this compound correlates directly with high basal levels of phosphorylated STAT1 (S727) and STAT5 (S726), positioning these phosphoproteins as potential predictive biomarkers for treatment response.[2][4]

Data Presentation: Quantitative Efficacy

Quantitative data from preclinical studies are summarized below to provide a clear overview of this compound's potency and selectivity.

Table 1: Kinase Inhibitory Activity of this compound

Kinase Target IC50 (nM)
CDK8/CycC 4.4[4][16][18]
CDK19/CycC 10.4[4][16][18]
CDK9/CycT 1070[16][18]

| CDK1, 2, 4, 5, 6, 7 | No obvious inhibition[16][18] |

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Selected AML Cell Lines

Cell Line GI50 (µM) at Day 10 Basal pSTAT5 (S726) Status
KG-1 < 1 Positive[4][17]
SKNO-1 < 1 Not specified
MOLM-16 < 1 Not specified
MV-4-11 < 1 Not specified

| MOLM-13 | > 1 (Resistant) | Negative[4][17] |

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

Model Dosing (Oral) Treatment Duration Key Outcomes
KG-1 Xenograft 30 mg/kg Not specified Complete arrest of tumor growth.[4][16]
MV-4-11 Xenograft 30-60 mg/kg Not specified Reduced tumor volume.[4][16]

| Murine MLL-AF9 AML | 20 mg/kg & 40 mg/kg | 12 consecutive days | Dose-dependent reduction in leukemia cells in blood and bone marrow; induced granulocytic differentiation; strong inhibition of STAT1 S727 and STAT5 S726 phosphorylation.[6][19] |

Key Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against target kinases.

  • Methodology: Recombinant human CDK8/CycC or other kinase complexes are incubated with a specific peptide substrate and ATP. The reaction is initiated in the presence of varying concentrations of this compound or DMSO (vehicle control). Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method. The IC50 value is calculated from the dose-response curve.

Western Blotting for Phospho-STAT Analysis
  • Objective: To detect changes in the phosphorylation of STAT1 and STAT5 in response to this compound treatment.

  • Methodology:

    • Cell Treatment: Cancer cell lines (e.g., HCT-116, KG-1, SET-2) are treated with various concentrations of this compound for a specified duration (e.g., 1 to 24 hours).[4][20] For some experiments, cells are first stimulated with cytokines like IFN-γ to induce STAT phosphorylation.[4][20]

    • Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pSTAT1 (S727), pSTAT5 (S726), total STAT1, total STAT5, and a loading control (e.g., GAPDH or Tubulin).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Growth Inhibition Assay
  • Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • Seeding: AML or other cancer cells are seeded in 96-well plates.

    • Treatment: Cells are treated with a range of this compound concentrations in a serial dilution.

    • Incubation: Plates are incubated for an extended period (e.g., 7-10 days) to assess long-term effects.[6]

    • Viability Measurement: Cell viability is measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

    • Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Cell Implantation: Immunocompromised mice (e.g., SCID or nude) are subcutaneously or orthotopically injected with human cancer cells (e.g., KG-1).[4]

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Randomization & Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage (p.o.), at specified doses and schedules (e.g., daily or twice daily).[4][19] The control group receives a vehicle solution.

    • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

    • Endpoint Analysis: At the end of the study, tumors are excised and can be used for pharmacodynamic analysis, such as Western blotting for pSTAT5 or gene expression profiling.[4][6]

Visualizations: Pathways and Workflows

SEL120_Mechanism_of_Action cluster_mediator Mediator Complex cluster_transcription Transcription Machinery CDK8 CDK8/19 (Kinase Module) TF Transcription Factors (e.g., STATs) CDK8->TF phosphorylates & activates Mediator_Core Mediator Core PolII RNA Pol II Mediator_Core->PolII recruits Promoter Promoter PolII->Promoter binds Gene Target Gene Transcription Promoter->Gene initiates TF->Mediator_Core binds SEL120 This compound SEL120->CDK8

Caption: this compound inhibits the CDK8/19 kinase module of the Mediator complex.

STAT_Signaling_Pathway cluster_nuc Nuclear Events Cytokine Cytokine (e.g., IFN-γ) Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT Monomer JAK->STAT phosphorylates Tyrosine (Y) STAT_pY STAT Dimer (pY) STAT->STAT_pY dimerizes & translocates STAT_pY_pS Fully Active STAT Dimer (pY, pS) STAT_pY->STAT_pY_pS CDK8 CDK8 STAT_pY->CDK8 Transcription Gene Transcription STAT_pY_pS->Transcription activates Nucleus Nucleus CDK8->STAT_pY phosphorylates Serine (S) SEL120 This compound SEL120->CDK8 INHIBITS

Caption: this compound blocks CDK8-mediated serine phosphorylation of STAT proteins.

Experimental_Workflow cluster_invitro cluster_invivo start Hypothesis: CDK8 inhibition affects oncogenic transcription invitro In Vitro Studies: AML Cell Lines start->invitro treatment_vitro Treat with this compound invitro->treatment_vitro invivo In Vivo Studies: AML Xenograft Model treatment_vivo Administer this compound (p.o.) invivo->treatment_vivo wb Western Blot (pSTAT1, pSTAT5) treatment_vitro->wb viability Cell Viability Assay (GI50) treatment_vitro->viability gene_exp qRT-PCR / RNA-seq (Gene Expression) treatment_vitro->gene_exp wb->invivo viability->invivo gene_exp->invivo tumor_growth Measure Tumor Volume & Body Weight treatment_vivo->tumor_growth pd_analysis Pharmacodynamic Analysis (Excised Tumors) treatment_vivo->pd_analysis conclusion Conclusion: This compound shows preclinical efficacy via transcriptional regulation tumor_growth->conclusion pd_analysis->conclusion

Caption: Workflow for preclinical evaluation of this compound's efficacy.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at correcting "transcription addiction" in cancer. Its role as a transcriptional regulator is defined by its potent and selective inhibition of CDK8/19, which leads to the suppression of oncogenic signaling pathways driven by STAT1 and STAT5. Preclinical data strongly support its anti-leukemic activity, particularly in AML models characterized by high levels of STAT serine phosphorylation.[2][4][6] The favorable pharmacokinetic and safety profile has provided a strong rationale for its clinical development.[2][4] Ongoing clinical trials in patients with AML, Myelodysplastic Syndrome (MDS), and solid tumors will be crucial in defining the therapeutic window and clinical utility of targeting this fundamental aspect of transcriptional control.[1][17] The identification of pSTAT5 S726 as a potential biomarker highlights a personalized approach, paving the way for patient stratification and improved clinical outcomes.[1]

References

Unraveling the Molecular Embrace: A Technical Guide to the Binding of SEL120-34A with CDK8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

KRAKÓW, Poland – December 10, 2025 – In a significant advancement for oncology research and drug development, a comprehensive understanding of the binding mode of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), has been established. This technical guide provides an in-depth analysis of the structural and biochemical interactions between this compound and CDK8, offering crucial insights for researchers, scientists, and drug development professionals in the field of cancer therapeutics.

This compound, a novel, ATP-competitive inhibitor, has demonstrated significant therapeutic potential, particularly in acute myeloid leukemia (AML).[1][2] Its efficacy is intrinsically linked to its specific and high-affinity binding to CDK8, a key regulator of gene transcription. This document outlines the quantitative data, experimental methodologies, and structural details that define this critical molecular interaction.

Quantitative Analysis of this compound Binding to CDK8

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against CDK8 and other kinases.

Parameter Value Target Assay Conditions Reference
IC50 4.4 nMCDK8/CycCKinase Activity Assay (Km ATP)[1]
IC50 10.4 nMCDK19/CycCKinase Activity Assay (Km ATP)[1]
Kd 3 nMCDK8Estimated Dissociation Constant[1]
IC50 1070 nMCDK9Kinase Activity Assay[1]
GI50 < 1 µMVarious AML cell linesCell Viability Assay

Table 1: Biochemical and Cellular Activity of this compound. This table highlights the potent and selective inhibition of CDK8 by this compound, with a notable margin of selectivity against the closely related kinase CDK19 and significantly weaker activity against CDK9. The sub-micromolar GI50 values in AML cell lines underscore its cellular efficacy.

The Structural Basis of High-Affinity Binding

The precise mechanism of this compound's interaction with CDK8 was elucidated through X-ray crystallography, revealing a Type I binding mode within the ATP-binding pocket of the kinase. The crystal structure of the this compound/CDK8/CycC complex was resolved at a resolution of 2.8 Å.[1]

The inhibitor occupies the ATP-binding site, engaging in a network of specific interactions that anchor it firmly in place. Key interactions include:[1]

  • Halogen Bonding: Two bromine atoms on the inhibitor form crucial halogen bonds with the hinge region of the kinase. Specifically, one bromine atom interacts with the carbonyl group of Aspartate 98, while the other interacts with the backbone nitrogen of Alanine 100.[1]

  • Hydrophobic Interactions: The tricyclic benzimidazole (B57391) core of this compound establishes extensive hydrophobic contacts within the front pocket of the ATP-binding site.[1]

  • Unique Interactions: Notably, this compound also forms contacts with Arginine 356, a residue that contributes to the unique structural features of the CDK8 active site within the CDK family.[1]

These interactions collectively contribute to the high potency and selectivity of this compound for CDK8.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the binding of this compound to CDK8.

X-Ray Crystallography

The crystal structure of the human CDK8/CycC complex in with this compound was determined to a resolution of 2.8 Å.[1]

  • Protein Expression and Purification: Recombinant human CDK8 and Cyclin C were co-expressed and purified.

  • Crystallization: The CDK8/CycC complex was co-crystallized with this compound.

  • Data Collection and Processing: X-ray diffraction data were collected and processed to solve the three-dimensional structure. The final model was refined to yield high-quality structural information.[1]

Kinase Activity Assays

The inhibitory activity of this compound against CDK8 and other kinases was determined using in vitro kinase assays.

  • Reaction Components: The assay typically includes the purified kinase (e.g., CDK8/CycC), a suitable substrate, ATP at a concentration close to its Km, and the test inhibitor at varying concentrations.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods involving radioactivity, fluorescence, or luminescence.

  • IC50 Determination: Dose-response curves were generated by plotting the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value.

Cellular Assays

The effect of this compound on CDK8 activity in a cellular context was assessed through various assays.

  • Western Blotting: Cells were treated with this compound, and cell lysates were analyzed by western blotting to detect changes in the phosphorylation status of known CDK8 substrates, such as STAT1 (at Ser727) and STAT5 (at Ser726).[1]

  • Cell Viability Assays: The anti-proliferative effects of this compound on cancer cell lines were determined using assays that measure cell viability, such as those based on metabolic activity or ATP content.

Signaling Pathway and Experimental Workflow

The binding of this compound to CDK8 leads to the inhibition of its kinase activity, which in turn modulates downstream signaling pathways. A primary consequence of CDK8 inhibition by this compound is the suppression of STAT1 and STAT5 phosphorylation at their serine transactivation domains.[1] This interference with the STAT signaling pathway is a key mechanism of action for the anti-leukemic effects of the compound.

CDK8_Inhibition_Workflow cluster_biochemical Biochemical & Structural Analysis cluster_cellular Cellular & Functional Analysis cluster_outcomes Observed Outcomes CDK8_CycC Purified CDK8/CycC Complex Binding Binding Interaction CDK8_CycC->Binding SEL120 This compound SEL120->Binding Xray X-ray Crystallography Binding->Xray KinaseAssay Kinase Activity Assay Binding->KinaseAssay BindingMode Detailed Binding Mode Xray->BindingMode IC50_Kd IC50 & Kd Values KinaseAssay->IC50_Kd AML_Cells AML Cells Treatment Treatment with this compound AML_Cells->Treatment WesternBlot Western Blot Treatment->WesternBlot ViabilityAssay Cell Viability Assay Treatment->ViabilityAssay pSTAT_Inhibition Inhibition of pSTAT1/5 WesternBlot->pSTAT_Inhibition ReducedViability Reduced Cell Viability ViabilityAssay->ReducedViability

Figure 1. Experimental workflow for characterizing the binding of this compound to CDK8.

CDK8_STAT_Pathway cluster_nucleus Cytokine Cytokine Signal JAK JAK Cytokine->JAK STAT STAT JAK->STAT pY_STAT pY-STAT Dimer STAT->pY_STAT Nucleus Nucleus pY_STAT->Nucleus CDK8 CDK8/CycC pY_STAT->CDK8 recruitment pS_pY_STAT pS-pY-STAT CDK8->pS_pY_STAT Serine Phosphorylation SEL120 This compound SEL120->CDK8 Inhibition Transcription Gene Transcription pS_pY_STAT->Transcription

Figure 2. Inhibition of the CDK8-mediated STAT signaling pathway by this compound.

Conclusion

The detailed characterization of the binding mode of this compound to CDK8 provides a solid foundation for understanding its mechanism of action and for the rational design of next-generation CDK8 inhibitors. The high-resolution structural data, coupled with robust biochemical and cellular evidence, confirms this compound as a highly potent and selective agent, paving the way for its continued clinical development in AML and potentially other malignancies driven by aberrant transcriptional regulation.

References

The Impact of SEL120-34A on Immediate Early Response Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), on the expression of immediate early response (IER) genes. The document outlines the core mechanism of action, presents available data on gene expression changes, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Core Mechanism of Action

This compound is a substituted tricyclic benzimidazole (B57391) that acts as a novel inhibitor of CDK8, a key regulator of transcription through its association with the Mediator complex.[1][2][3][4] By inhibiting CDK8, this compound can modulate various gene expression programs, including those involved in oncogenesis. One of the key mechanisms of action for this compound is the inhibition of STAT1 S727 and STAT5 S726 phosphorylation in cancer cells.[1][2][3][4] Of particular interest to this guide, this compound has been shown to substantially repress the mitogen-induced expression of immediate early response (IER) genes, such as EGR1 and FOS.[1][2]

Data Presentation: Effect of this compound on IER Gene Expression

The following tables summarize the observed effects of this compound on the mRNA expression of the immediate early response genes EGR1 and FOS in the HCT-116 human colorectal cancer cell line. The data is derived from studies involving serum stimulation to induce IER gene expression.

Table 1: Time-Course Analysis of IER Gene Expression with this compound Treatment

GeneTreatmentObservationReference
EGR11 µM this compound followed by FBS stimulationSubstantial repression of inducible expression[1][2]
FOS1 µM this compound followed by FBS stimulationSubstantial repression of inducible expression[1][2]

Table 2: Dose-Dependent Inhibition of IER Gene Expression by this compound

GeneTreatment ConditionsObservationReference
EGR1Increasing doses of this compound at 45 min of FBS stimulationDose-dependent inhibition of mRNA expression[1][2]
FOSIncreasing doses of this compound at 45 min of FBS stimulationDose-dependent inhibition of mRNA expression[1][2]

Experimental Protocols

This section provides a detailed methodology for investigating the impact of this compound on immediate early gene expression in HCT-116 cells, based on published studies.

Cell Culture and Synchronization
  • Cell Line: HCT-116 (human colorectal carcinoma)

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Synchronization: To synchronize the cells in a quiescent state, the culture medium is replaced with a low-serum medium (0.5% FBS) for 24 hours prior to the experiment. This arrests the cells in the G0/G1 phase of the cell cycle.

This compound Treatment and Serum Stimulation
  • Following synchronization, the HCT-116 cells are pre-treated with this compound at the desired concentrations (e.g., 1 µM for time-course experiments or a range of concentrations for dose-response studies) for 2 hours.

  • After the pre-treatment period, the cells are stimulated with 10% FBS to induce the expression of immediate early response genes.

  • Cells are harvested at various time points post-stimulation (e.g., 45 minutes for dose-response analysis) for subsequent RNA extraction.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from the harvested cells using a suitable RNA isolation kit, followed by DNase I treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit.

  • qRT-PCR: The relative mRNA expression levels of EGR1 and FOS are quantified using SYBR Green-based real-time PCR. The expression levels are normalized to a stable housekeeping gene, such as RPLP0.

Table 3: qRT-PCR Primer Sequences

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
Human EGR1GACCGCAGAGTCTTTTCCTGAGCGGCCAGTATAGGTGATG[5]
Human FOSGCCTCTCTTACTACCACTCACCAGATGGCAGTGACCGTGGGAAT[6][7]

Mandatory Visualizations

Signaling Pathway of this compound Action on IER Genes

SEL120_Pathway cluster_upstream Upstream Signaling cluster_transcription Transcriptional Regulation cluster_drug Drug Intervention Serum Serum/ Growth Factors Ras Ras/Raf/MEK/ERK Pathway Serum->Ras activates Elk1 ELK1 Ras->Elk1 phosphorylates Mediator Mediator Complex Elk1->Mediator recruits IER_Genes Immediate Early Genes (EGR1, FOS) RNAPII RNA Polymerase II Mediator->RNAPII associates with CDK8 CDK8 CDK8->RNAPII phosphorylates Ser2/Ser5 of CTD RNAPII->IER_Genes transcribes SEL120 This compound SEL120->CDK8 inhibits

Caption: Signaling pathway of this compound-mediated inhibition of immediate early gene expression.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A HCT-116 Cell Culture B Serum Starvation (0.5% FBS, 24h) for Synchronization A->B C Pre-treatment with this compound (2h) B->C D Serum Stimulation (10% FBS) C->D E Cell Lysis & RNA Extraction D->E F cDNA Synthesis E->F G qRT-PCR for EGR1 & FOS F->G H Data Analysis (Normalization to Housekeeping Gene) G->H

Caption: Experimental workflow for analyzing the effect of this compound on IER gene expression.

References

The CDK8 Inhibitor SEL120-34A: A Technical Overview of its Attenuation of the Interferon-Responsive Gene Signature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL120-34A is a potent and selective, first-in-class, small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] As key components of the Mediator complex, these kinases play a crucial role in regulating gene transcription.[2][3] Emerging evidence highlights the efficacy of this compound in modulating oncogenic transcriptional programs, particularly those governed by the Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This document provides an in-depth technical guide on the mechanism of action of this compound, with a specific focus on its inhibitory effects on the expression of interferon-responsive genes, a pathway frequently associated with therapeutic resistance.[6][7] We will detail the core signaling pathways, present quantitative data from key experiments, and provide the associated methodologies.

Mechanism of Action: Inhibition of STAT1/STAT5 Serine Phosphorylation

This compound is an ATP-competitive inhibitor that targets the kinase activity of the CDK8/Cyclin C and CDK19/Cyclin C complexes.[8] A primary downstream effect of CDK8 inhibition is the suppression of STAT protein activity.[9] CDK8 directly phosphorylates STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][4] While not required for STAT dimerization, this serine phosphorylation is critical for achieving full transcriptional activation of target genes.[2]

The canonical interferon (IFN) signaling pathway, activated by both Type I (IFNα) and Type II (IFNγ) interferons, relies on JAK kinases to phosphorylate STAT proteins at tyrosine residues, leading to their dimerization and nuclear translocation.[7] However, the subsequent CDK8-mediated serine phosphorylation represents a key regulatory step for maximal gene expression. By inhibiting CDK8, this compound effectively decouples interferon signaling from its transcriptional output, preventing the expression of numerous interferon-responsive genes without affecting the initial JAK-mediated tyrosine phosphorylation.[2][6]

SEL120_Pathway cluster_nucleus Nucleus IFNR IFN Receptor JAK JAK Kinase IFNR->JAK STAT1_Y STAT1 JAK->STAT1_Y Phosphorylates (Y701) STAT1_P_Y p-STAT1 (Y701) STAT1_Y->STAT1_P_Y STAT1_dimer STAT1 Dimer STAT1_P_Y->STAT1_dimer Dimerizes STAT1_P_S p-STAT1 (S727) STAT1_dimer->STAT1_P_S Nuclear Translocation Mediator Mediator Complex CDK8 CDK8 Mediator->CDK8 associates CDK8->STAT1_P_S Phosphorylates (S727) SEL120 This compound SEL120->CDK8 Inhibits IRG Interferon-Responsive Genes (e.g., IRF9, ISG15) STAT1_P_S->IRG Activates Transcription IFN Interferon IFN->IFNR Binds

Caption: this compound inhibits CDK8-mediated STAT1 S727 phosphorylation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and in vivo experiments.

Table 1: Kinase Inhibitory Activity of this compound
Target Kinase ComplexIC50 (nM)Selectivity vs. CDK9
CDK8 / CycC4.4>200-fold
CDK19 / CycC10.4Not specified
CDK91070-
Data sourced from cell-free kinase assays.[8]
Table 2: In Vitro Inhibition of IFNγ-Induced STAT1 Phosphorylation and Gene Expression
Cell LineTreatmentEndpointResult
HCT-116IFNγ (4h) + increasing doses of this compoundp-STAT1 (S727)Dose-dependent inhibition
HCT-1160.5 µM this compound (1h pre-inc.) + IFNγ (5 ng/mL)STAT1, IRF9 mRNA levelsTime-dependent reduction
Colo-2050.5 µM this compound (1h pre-inc.) + IFNγ (5 ng/mL)STAT1, IRF9 mRNA levelsTime-dependent reduction
Endpoints measured by Western Blot (WB) and quantitative RT-PCR (qRT-PCR).[2]
Table 3: In Vivo Repression of STAT-Regulated Genes in Colo-205 Xenografts
TreatmentGene TargetResult
This compound (30 mg/kg)STAT1, ISG15, IRF9Significant repression of mRNA levels
Gene expression measured in tumor tissue by RT-qPCR following treatment.[2] A whole transcriptome analysis confirmed significant over-representation of repressed genes belonging to IFN signaling pathways.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of these findings.

In Vitro Inhibition of IFN-Induced Gene Expression

This protocol outlines the steps used to assess the effect of this compound on interferon-stimulated gene expression in cancer cell lines.[2][10]

Cell Lines and Culture:

  • Human colorectal carcinoma cell lines HCT-116 and Colo-205 were used.[2]

  • Cells were cultured in standard media. For experiments, cells were made quiescent by reducing Fetal Bovine Serum (FBS) concentration to 0.5% overnight.[10]

Treatment Protocol:

  • Quiescent cells were pre-incubated with 0.5 µM this compound or vehicle (DMSO) for 1 hour.[2]

  • Cells were then stimulated with either IFNγ (5 ng/mL) or IFNα (250 units/mL) in the continued presence of this compound.[2]

  • Cells were harvested at various time points for analysis.[2]

Analysis:

  • RNA Extraction: Total RNA was extracted from harvested cells.[10]

  • qRT-PCR: Transcript levels of target genes (e.g., STAT1, IRF9, ISG15) were analyzed by quantitative reverse transcription PCR.[2] Gene expression was normalized to the housekeeping gene RPLP0.[10]

  • Western Blot: For phosphorylation studies, cells were treated with increasing doses of this compound following IFNγ stimulation for 4 hours.[2] Cell lysates were analyzed by Western Blot using antibodies specific for total STAT1, p-STAT1 (Y701), and p-STAT1 (S727).[4]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HCT-116 or Colo-205 cells B Induce Quiescence (0.5% FBS overnight) A->B C Pre-incubate with This compound (0.5µM, 1h) B->C D Stimulate with IFNγ (5 ng/mL) or IFNα (250 units/mL) C->D E Harvest Cells at Indicated Time Points D->E F1 RNA Extraction & qRT-PCR Analysis (STAT1, IRF9) E->F1 F2 Protein Lysis & Western Blot Analysis (p-STAT1 S727) E->F2

Caption: Workflow for in vitro analysis of this compound on IFN-responsive genes.
In Vivo Xenograft Studies

Animal Model:

  • Mice bearing subcutaneous Colo-205 xenograft tumors were used.[2]

Treatment and Analysis:

  • Tumor-bearing animals were treated with this compound (e.g., 30 mg/kg).[2]

  • Tumors were excised at 4 and 16 hours after the final dose.[2]

  • Gene expression changes were measured using whole transcriptome microarrays and confirmed by RT-qPCR for specific genes like STAT1, ISG15, and IRF9.[2]

Conclusion and Therapeutic Implications

This compound is a selective CDK8 inhibitor that effectively suppresses the transcriptional activity of STAT1 and STAT5 by inhibiting their phosphorylation at S727 and S726, respectively.[2][4] This mechanism allows this compound to functionally antagonize the transcriptional consequences of interferon signaling in cancer cells. The repression of the interferon-responsive gene signature is significant, as this pathway has been characterized as an "interferon-related DNA damage resistance signature (IRDS)," a pro-survival pathway correlated with resistance to chemotherapy and radiation.[6][7]

The data strongly suggest that by dismantling this resistance mechanism, this compound holds potential not only as a monotherapy in cancers with high STAT activity, such as certain acute myeloid leukemias (AML), but also as a combination agent to enhance the efficacy of standard-of-care treatments in solid tumors like colorectal cancer.[1][6] The continued clinical development of this compound is therefore warranted to explore its full therapeutic potential.[5]

References

Foundational Research on SEL120-34A: A CDK8/19 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SEL120-34A (also known as RVU120) is a first-in-class, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, including hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2] Foundational research has demonstrated that this compound exhibits potent anti-leukemic activity by modulating key signaling pathways involved in cancer cell proliferation, survival, and differentiation.[2][3] This technical guide provides a comprehensive overview of the core foundational research on this compound in hematological malignancies, focusing on its mechanism of action, preclinical efficacy, and the methodologies of key experiments.

Mechanism of Action: Inhibition of the CDK8-STAT Signaling Pathway

This compound functions as a selective and ATP-competitive inhibitor of CDK8 and CDK19.[2] Its primary mechanism of action in hematological malignancies involves the suppression of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2][3] Specifically, this compound prevents the CDK8-mediated phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][3] This inhibition of STAT phosphorylation is critical, as phosphorylated STAT proteins act as transcription factors that drive the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemia stem cell phenotype.[1][2] By blocking this pathway, this compound effectively downregulates the expression of oncogenic target genes, leading to cell cycle arrest, apoptosis, and differentiation of leukemic cells.[2]

SEL120_34A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT1 STAT1 JAK->STAT1 Phosphorylation (Y701) STAT5 STAT5 JAK->STAT5 Phosphorylation (Y694) pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 CDK8/19-mediated Phosphorylation (S727) pSTAT5 pSTAT5 (S726) STAT5->pSTAT5 CDK8/19-mediated Phosphorylation (S726) Mediator_Complex Mediator Complex CDK8_19 CDK8/19 Mediator_Complex->CDK8_19 SEL120_34A This compound SEL120_34A->CDK8_19 Inhibition DNA DNA pSTAT1->DNA pSTAT5->DNA Transcription Oncogenic Gene Transcription DNA->Transcription

Caption: this compound inhibits CDK8/19, preventing STAT1/5 phosphorylation and oncogenic transcription.

Quantitative Preclinical Efficacy

The preclinical activity of this compound has been evaluated in a panel of hematological malignancy cell lines and in vivo xenograft models. The quantitative data from these studies are summarized below.

In Vitro Activity of this compound in AML Cell Lines
Cell LineIC50 (nM)GI50 (µM)Key FeaturesReference
KG-1-<1STAT5 S726 positive[2]
SKNO-1-<1-[2]
HEL-60-<1-[2]
MOLM-16-<1-[2]
OciAML-2-<1-[2]
MV-4-11-<1FLT3-ITD[2]
MOLM-6-<1-[2]
OciAML-3-<1-[2]
In Vivo Efficacy of this compound in AML Xenograft Models
ModelCell LineMouse StrainTreatmentOutcomeReference
Subcutaneous XenograftKG-1SCID30 mg/kg, p.o., dailyCompletely arrested tumor growth[2]
Subcutaneous XenograftMV-4-11SCID30 mg/kg & 60 mg/kg, p.o., dailyReduced tumor volume[2]
Patient-Derived Xenograft (PDX)CD34+ AMLNOD scid gamma (NSG)45 mg/kg, p.o., dailyComplete remission, reduced splenomegaly, partial bone marrow recovery[4]

Experimental Protocols

Western Blotting for STAT1 and STAT5 Phosphorylation

This protocol describes the detection of total and phosphorylated STAT1 and STAT5 in AML cell lines treated with this compound.

1. Cell Culture and Treatment:

  • Culture AML cell lines (e.g., KG-1, MV-4-11) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).[5]

  • Seed cells at a density of 2x10^6 cells/well in 6-well plates.[5]

  • Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).[5]

2. Lysate Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Determine protein concentration using a Bradford assay.[5]

3. Electrophoresis and Transfer:

  • Load 20-30 µg of protein per lane on a 10% Mini-PROTEAN TGX precast gel.[5]

  • Perform SDS-PAGE to separate proteins.

  • Transfer proteins to a PVDF membrane using a Trans-Blot Turbo Transfer System.[5]

4. Immunoblotting:

  • Block the membrane with 2% non-fat dry milk in TBST for 45 minutes at room temperature.[5]

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in 2% milk/TBST.[5]

    • Rabbit anti-phospho-STAT1 (Ser727)

    • Rabbit anti-STAT1

    • Rabbit anti-phospho-STAT5 (Ser726)

    • Rabbit anti-STAT5

    • Loading control: Rabbit anti-GAPDH or anti-β-actin

  • Wash the membrane four times for 10 minutes with TBST.[5]

  • Incubate with HRP-conjugated donkey anti-rabbit secondary antibody for 1 hour at room temperature.[5]

5. Detection:

  • Wash the membrane as described above.

  • Detect chemiluminescence using an appropriate substrate and imaging system.

WB_Workflow A AML Cell Culture & This compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking D->E F Primary Antibody Incubation (pSTAT1, STAT1, pSTAT5, STAT5, GAPDH) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H

Caption: Western Blot workflow for detecting STAT phosphorylation in response to this compound treatment.
AML Xenograft Model

This protocol outlines the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.

1. Cell Preparation:

  • Culture KG-1 or MV-4-11 cells in their recommended growth medium.[2][6]

  • Harvest cells in the exponential growth phase and wash twice with sterile PBS.[6]

  • Resuspend cells in PBS at a concentration of 0.2-2 million cells per 200 µL.[6]

2. Animal Model:

  • Use immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old.[2][6]

  • House mice in a sterile environment.[6]

3. Tumor Implantation:

  • Subcutaneously inject 200 µL of the cell suspension into the flank of each mouse.[2]

4. Treatment:

  • Monitor tumor growth by caliper measurements.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8 per group).[7]

  • Administer this compound orally (p.o.) daily at the desired doses (e.g., 30 mg/kg, 60 mg/kg) dissolved in water.[2][7]

  • Administer vehicle (water) to the control group.[7]

  • Monitor animal body weight and general health daily.[6][7]

5. Efficacy Evaluation:

  • Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).

  • At the end of the study (e.g., day 17 for MV-4-11, day 23 for KG-1), euthanize the mice and excise the tumors.[7]

  • Analyze tumors for pharmacodynamic markers (e.g., pSTAT5 levels) by Western blotting.[7]

Xenograft_Workflow A AML Cell Culture (KG-1 or MV-4-11) B Cell Preparation & Suspension in PBS A->B C Subcutaneous Injection into SCID/NSG Mice B->C D Tumor Growth & Randomization C->D E Oral Administration of This compound or Vehicle D->E F Tumor Volume Measurement & Animal Monitoring E->F Daily G Tumor Excision & Pharmacodynamic Analysis F->G End of Study

Caption: Workflow for the in vivo evaluation of this compound using an AML xenograft model.

Clinical Development

Based on the promising preclinical data, this compound (RVU120) has advanced into clinical trials. A Phase Ib study (NCT04021368) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory AML or high-risk MDS.[8] The study employs a dose-escalation design to determine the recommended Phase 2 dose.[8]

Conclusion

The foundational research on this compound provides a strong rationale for its development as a targeted therapy for hematological malignancies. Its well-defined mechanism of action, involving the inhibition of the CDK8/19-STAT signaling pathway, and its demonstrated preclinical efficacy in relevant AML models, underscore its potential to address the unmet medical needs of patients with these diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

Methodological & Application

Application Notes and Protocols for SEL120-34A: In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of transcription.[3][4] Dysregulation of CDK8/19 activity has been implicated in various malignancies, particularly in acute myeloid leukemia (AML).[2][3] this compound exerts its anti-cancer effects by modulating gene expression programs, notably by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[3][4][5][6] This leads to the suppression of oncogenic transcriptional programs and can induce differentiation in leukemia cells.[2]

These application notes provide a detailed overview of the in vitro experimental protocols for evaluating the activity of this compound.

Mechanism of Action: CDK8/19-Mediated Transcriptional Regulation

This compound functions as a type I inhibitor, binding to the ATP pocket of CDK8 and CDK19.[3][6] This inhibition prevents the phosphorylation of downstream targets, including STAT1 and STAT5, which are critical for the expression of genes involved in cell proliferation and survival.[3] The sensitivity of cancer cells, particularly AML cells, to this compound often correlates with high basal levels of STAT5 phosphorylation.[2][3]

SEL120_34A_Mechanism_of_Action cluster_mediator Mediator Complex CDK8_19 CDK8/CDK19 STAT1_5 STAT1/STAT5 CDK8_19->STAT1_5 Phosphorylates SEL120_34A This compound SEL120_34A->CDK8_19 Inhibits pSTAT1_5 pSTAT1 (S727) pSTAT5 (S726) Transcription Oncogenic Transcription pSTAT1_5->Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation

Caption: Mechanism of action of this compound in inhibiting CDK8/19.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
CDK8/CycC4.4Cell-free kinase assay
CDK19/CycC10.4Cell-free kinase assay
CDK91070Cell-free kinase assay
CDK1, 2, 4, 5, 6, 7Not significantSingle point inhibition assay

Data sourced from multiple studies.[1][3][7]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeGI50 (nM)
KG-1Acute Myeloid Leukemia (AML)<1000
SKNO-1Acute Myeloid Leukemia (AML)<1000
HL-60Acute Myeloid Leukemia (AML)<1000
MOLM-16Acute Myeloid Leukemia (AML)<1000
OciAML-2Acute Myeloid Leukemia (AML)<1000
MV-4-11Acute Myeloid Leukemia (AML)<1000
MOLM-13Acute Myeloid Leukemia (AML)>1000 (Non-responder)
TEXAcute Myeloid Leukemia (AML)8
Murine MLL-AF9 AMLAcute Myeloid Leukemia (AML)119

GI50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from various sources.[1][8][9]

Experimental Protocols

CDK8/CDK19 Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CDK8/CycC and CDK19/CycC complexes in a cell-free system.

Materials:

  • Recombinant human CDK8/CycC and CDK19/CycC

  • ATP

  • Substrate peptide (e.g., a generic kinase substrate)

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Inhibition_Assay A Prepare this compound serial dilutions B Add Kinase, Substrate, and this compound to plate A->B C Initiate reaction with ATP B->C D Incubate at RT C->D E Stop reaction and measure activity D->E F Calculate IC50 E->F

Caption: Workflow for a cell-free kinase inhibition assay.

Cell Viability/Proliferation Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KG-1, MOLM-13)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • 96-well plates

  • DMSO (vehicle control)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.[10]

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.[10]

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Cell_Viability_Assay A Seed cells in 96-well plate B Treat with this compound or vehicle A->B C Incubate for 72h B->C D Add viability reagent C->D E Incubate and measure signal D->E F Calculate GI50 E->F

Caption: Workflow for a cell viability assay.

Western Blot Analysis for Phospho-STAT Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation of STAT1 and STAT5 in whole-cell lysates.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT1 (S727), anti-phospho-STAT5 (S726), anti-total STAT1, anti-total STAT5, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Harvest the cells and prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

  • Block the membrane to prevent non-specific antibody binding.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total STAT proteins.

Western_Blot_Protocol A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE and transfer B->C D Blocking C->D E Primary antibody incubation D->E F Secondary antibody incubation E->F G Detection and analysis F->G

References

Application Notes and Protocols for SEL120-34A in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] In Acute Myeloid Leukemia (AML), CDK8/19 activity has been implicated in maintaining a stem-cell-like state and promoting cancer cell survival.[4] this compound has demonstrated significant anti-leukemic activity in preclinical models of AML, making it a promising therapeutic agent for this challenging malignancy.[5][6]

These application notes provide a comprehensive guide for the use of this compound in AML cell lines, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects on various AML cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects in AML primarily through the inhibition of CDK8/19 kinase activity. This leads to the downstream modulation of oncogenic signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, this compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][7][8][9][10] The phosphorylation of STAT5 is particularly critical in AML, as it is associated with the maintenance of leukemia stem cells.[4]

By inhibiting STAT1 and STAT5 phosphorylation, this compound disrupts the transcriptional programs that drive AML cell proliferation and survival.[2][7] This leads to a reduction in the expression of genes regulated by STATs and other oncogenic transcription factors like NUP98-HOXA9.[2][7] The cellular consequences of this compound treatment in sensitive AML cell lines include the induction of apoptosis and the promotion of differentiation.[4][5] The sensitivity of AML cell lines to this compound has been correlated with high basal levels of STAT5 S726 phosphorylation.[2][7]

Signaling Pathway of this compound in AML

SEL120_34A_Pathway SEL120_34A This compound CDK8_19 CDK8/CDK19 (Mediator Complex) SEL120_34A->CDK8_19 Inhibition Apoptosis Apoptosis SEL120_34A->Apoptosis Differentiation Differentiation SEL120_34A->Differentiation pSTAT1 pSTAT1 (S727) CDK8_19->pSTAT1 Phosphorylation pSTAT5 pSTAT5 (S726) CDK8_19->pSTAT5 Phosphorylation STAT1 STAT1 STAT1->pSTAT1 Oncogenic_Transcription Oncogenic Gene Transcription pSTAT1->Oncogenic_Transcription STAT5 STAT5 STAT5->pSTAT5 pSTAT5->Oncogenic_Transcription NUP98_HOXA9 NUP98-HOXA9 NUP98_HOXA9->Oncogenic_Transcription Proliferation Leukemic Cell Proliferation & Survival Oncogenic_Transcription->Proliferation Proliferation->Apoptosis Proliferation->Differentiation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture_Cells Culture AML Cell Lines (e.g., KG-1, MV4-11) Treat_Cells Treat Cells with This compound Culture_Cells->Treat_Cells Prepare_SEL120 Prepare this compound Stock Solution Prepare_SEL120->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treat_Cells->Apoptosis_Assay Western_Blot Western Blot Analysis (pSTAT5, Cleaved PARP) Treat_Cells->Western_Blot Analyze_Data Analyze and Interpret Results Viability_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data Western_Blot->Analyze_Data

References

Application Notes and Protocols for SEL120-34A in KG-1 and MV4-11 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in preclinical xenograft models of Acute Myeloid Leukemia (AML) using the KG-1 and MV4-11 cell lines.

Introduction to this compound

This compound is a first-in-class, orally bioavailable small molecule inhibitor of CDK8 and its paralog CDK19.[1][2] As a component of the Mediator complex, CDK8 plays a crucial role in regulating transcription.[3][4] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including AML. The primary mechanism of action of this compound involves the inhibition of phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[3][4][5][6] This inhibition disrupts oncogenic transcriptional programs, leading to anti-proliferative and pro-apoptotic effects in sensitive cancer cells.[2][3] AML cell lines with high basal levels of STAT5 phosphorylation, such as KG-1 and MV4-11, have demonstrated sensitivity to this compound.[3]

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

SEL120_34A_Pathway cluster_mediator Mediator Complex CDK8 CDK8/CDK19 STAT5 STAT5 CDK8->STAT5 Phosphorylates pSTAT5 pSTAT5 (S726) Transcription Oncogenic Gene Transcription pSTAT5->Transcription Promotes Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation Leads to SEL120 This compound SEL120->CDK8 Inhibits

Caption: this compound inhibits CDK8/19, preventing STAT5 phosphorylation and subsequent oncogenic transcription.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in subcutaneous xenograft models established with both KG-1 and MV4-11 AML cell lines in immunodeficient mice (SCID or NOD/SCID).[3] Oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[3]

Summary of In Vivo Dosage and Efficacy
Cell Line XenograftMouse StrainAdministration RouteVehicleDosage RangeTreatment ScheduleObserved Efficacy
KG-1 SCIDOral Gavage (p.o.)Water30 mg/kgOnce DailyComplete tumor growth arrest.[3]
MV4-11 SCIDOral Gavage (p.o.)Water30 - 60 mg/kgOnce DailyReduced tumor volume.[3][7]

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound in KG-1 and MV4-11 xenograft models.

Cell Culture
  • Cell Lines: KG-1 (ATCC® CCL-246™) and MV4-11 (ATCC® CRL-9591™).

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture every 2-3 days to maintain exponential growth.

Xenograft Model Establishment
  • Animals: Female severe combined immunodeficient (SCID) or Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8 weeks old.

  • Cell Preparation:

    • Harvest cells during the exponential growth phase.

    • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix.

    • Adjust the final cell concentration to 5 x 10⁷ cells/mL.

  • Subcutaneous Injection:

    • Anesthetize the mice.

    • Inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement:

    • Begin monitoring tumor growth 3-4 days post-injection.

    • Measure the length (L) and width (W) of the tumors with digital calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .

  • Randomization and Treatment:

    • Once the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

This compound Formulation and Administration
  • Formulation:

    • Prepare a fresh solution of this compound daily.

    • Dissolve the required amount of this compound powder in sterile water to achieve the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose, assuming a 10 mL/kg dosing volume).

    • Ensure complete dissolution, sonication may be used if necessary.

  • Administration:

    • Administer the this compound solution or vehicle (water) to the mice via oral gavage once daily.

    • The administration volume is typically 10 µL per 1 g of body weight.

Efficacy Evaluation and Endpoint
  • Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.

    • Monitor the general health and behavior of the animals daily.

  • Endpoint:

    • The study can be concluded when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry) to assess target engagement (e.g., levels of phosphorylated STAT5).

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for evaluating this compound in AML xenograft models.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture (KG-1 or MV4-11) Cell_Prep 2. Cell Preparation for Injection Cell_Culture->Cell_Prep Injection 3. Subcutaneous Injection into SCID Mice Cell_Prep->Injection Tumor_Monitoring 4. Tumor Growth Monitoring Injection->Tumor_Monitoring Randomization 5. Randomization of Mice Tumor_Monitoring->Randomization Treatment 6. Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Endpoint 7. Study Endpoint & Tumor Excision Treatment->Endpoint (21-28 days) Data_Analysis 8. Data Analysis (Tumor Volume, Target Modulation) Endpoint->Data_Analysis

Caption: A stepwise workflow for in vivo testing of this compound in AML xenograft models.

References

Application Notes and Protocols for Transcriptome Profiling of SEL120-34A Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEL120-34A is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key regulators of transcription.[1][2][3][4] As a therapeutic strategy, the inhibition of oncogenic transcriptional programs holds significant promise.[1] this compound has demonstrated preclinical efficacy, particularly in acute myeloid leukemia (AML), by modulating the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and altering gene expression profiles.[1][3][5] This document provides detailed application notes and protocols for performing transcriptome profiling of cells treated with this compound to elucidate its mechanism of action and identify biomarkers of response.

The primary mechanism of this compound involves the inhibition of STAT1 phosphorylation at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2] This leads to the modulation of STAT-dependent gene transcription and has been shown to have a selective effect on genes regulated by STATs and NUP98-HOXA9 signaling.[1] Transcriptome analysis of cells treated with this compound has revealed significant alterations in interferon-responsive genes.

Data Presentation: Transcriptome Analysis of this compound Treated AML Cells

The following table summarizes the quantitative data from transcriptome profiling of AML cell lines treated with this compound. The data highlights the differential expression of key genes involved in the STAT signaling pathway and cell cycle regulation.

Gene SymbolFull Gene NameFunctionFold Change (this compound vs. Control)p-value
STAT-Regulated Genes
SOCS1Suppressor of cytokine signaling 1Negative regulator of cytokine signaling2.5< 0.01
PIM1Pim-1 proto-oncogene, serine/threonine kinaseCell survival and proliferation-3.2< 0.01
MYCMYC proto-oncogene, bHLH transcription factorCell cycle progression, apoptosis, and cellular transformation-2.8< 0.01
BCL2L1BCL2 like 1Apoptosis regulator-2.1< 0.05
Interferon-Responsive Genes
IRF1Interferon regulatory factor 1Transcriptional activator of interferon-inducible genes3.1< 0.01
ISG15ISG15 ubiquitin-like modifierAntiviral and immune response2.9< 0.01
OAS12'-5'-oligoadenylate synthetase 1Antiviral enzyme2.7< 0.01
Cell Cycle Regulators
CDKN1ACyclin dependent kinase inhibitor 1A (p21)Cell cycle arrest1.8< 0.05
CCND1Cyclin D1G1/S transition of the cell cycle-2.4< 0.01

Signaling Pathway of this compound

SEL120_34A_Pathway cluster_0 This compound Action cluster_1 Downstream Effects SEL120_34A This compound CDK8_CDK19 CDK8/CDK19 Mediator Kinase SEL120_34A->CDK8_CDK19 Inhibition STAT1_STAT5 STAT1 (S727) STAT5 (S726) pSTAT1_pSTAT5 pSTAT1 pSTAT5 CDK8_CDK19->pSTAT1_pSTAT5 Phosphorylation Transcription Gene Transcription (STAT-dependent, Interferon-responsive) pSTAT1_pSTAT5->Transcription Activation CellResponse Biological Response (e.g., Apoptosis, Differentiation) Transcription->CellResponse Leads to Transcriptome_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_rna_extraction 2. RNA Processing cluster_sequencing 3. RNA Sequencing cluster_analysis 4. Data Analysis start Seed Cells treatment Treat with this compound (e.g., 1 µM for 24h) start->treatment control Vehicle Control (DMSO) start->control harvest Harvest Cells treatment->harvest control->harvest rna_extraction RNA Extraction (e.g., RNeasy Mini Kit) harvest->rna_extraction qc1 RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc1 library_prep Library Preparation (e.g., TruSeq RNA Library Prep) qc1->library_prep sequencing Next-Generation Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing qc2 Raw Read Quality Control (e.g., FastQC) sequencing->qc2 alignment Alignment to Reference Genome (e.g., STAR) qc2->alignment quantification Gene Expression Quantification (e.g., RSEM) alignment->quantification de_analysis Differential Expression Analysis (e.g., DESeq2) quantification->de_analysis pathway_analysis Pathway and Functional Analysis de_analysis->pathway_analysis

References

Application Notes and Protocols for Assessing SEL120-34A Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SEL120-34A is a potent and selective, first-in-class, small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription.[1][3] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various malignancies, including Acute Myeloid Leukemia (AML) and colorectal cancer, making them attractive therapeutic targets.[2][4][5] this compound has demonstrated preclinical efficacy in various cancer models, primarily by inhibiting the phosphorylation of key signaling proteins like STAT1 and STAT5, leading to the suppression of oncogenic transcriptional programs.[1][3][6] These application notes provide a comprehensive overview and detailed protocols for assessing the preclinical efficacy of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of CDK8 and CDK19.[3][7] This inhibition prevents the phosphorylation of downstream targets, notably STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][3][6] The dephosphorylation of these STAT proteins modulates the expression of genes involved in cell proliferation, differentiation, and survival, ultimately leading to anti-tumor effects in sensitive cancer models.[2][3] Efficacy of this compound has been correlated with high baseline levels of STAT5 phosphorylation in AML cells.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the preclinical efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell Line/TargetValueReference
IC50 CDK8/CycC4.4 nM[7]
CDK19/CycC10.4 nM[7]
CDK91070 nM (>200-fold selectivity vs CDK8)[7]
TEX (AML cell line)8 nM (at 10 days)[8]
MLL-AF9 murine AML cells119 nM (at 7 days)[8]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

Animal ModelCell LineTreatmentEfficacyReference
SCID Mice KG-1 (subcutaneous)75 mg/kg, oral, dailyComplete arrest of tumor growth[3]
MV4-11 (subcutaneous)75 mg/kg, oral, dailyReduced tumor volume[3]
Syngeneic Mouse Model MLL-AF9 AML20 mg/kg, oral, daily for 12 daysReduction of leukemia cells in peripheral blood to 78% of control[8][9]
40 mg/kg, oral, daily for 12 daysReduction of leukemia cells in peripheral blood to 67% of control (p=0.011)[8][9]
Increased granulocytic differentiation of AML cells[8][9]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KG-1, MV4-11, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for STAT Phosphorylation

This protocol details the detection of phosphorylated STAT1 (S727) and STAT5 (S726) in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pSTAT1 (S727), anti-STAT1, anti-pSTAT5 (S726), anti-STAT5, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for measuring changes in the expression of target genes (e.g., interferon-responsive genes) following this compound treatment.

Materials:

  • Treated and untreated cell samples

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, RPLP0)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets using an RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction using a standard cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 4: In Vivo AML Xenograft Study

This protocol outlines a subcutaneous xenograft model to assess the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., SCID or NSG)

  • AML cell line (e.g., KG-1, MV4-11)

  • Matrigel (optional)

  • This compound formulation for oral gavage (e.g., in water)

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million AML cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control orally (e.g., daily) at the desired doses (e.g., 20, 40, 75 mg/kg).[3][8][9]

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a maximum allowed size.

  • Analysis:

    • Plot the mean tumor volume over time for each group.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pSTAT levels).[3]

Visualizations

SEL120_Mechanism_of_Action cluster_mediator Mediator Complex CDK8 CDK8/19 Mediator Other Subunits STAT STAT1 / STAT5 CDK8->STAT Phosphorylation SEL120 This compound SEL120->CDK8 Inhibition pSTAT pSTAT1(S727) / pSTAT5(S726) Transcription Oncogenic Gene Transcription pSTAT->Transcription Activation Effect Decreased Proliferation & Survival Transcription->Effect

Preclinical_Efficacy_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models CellViability Cell Viability Assay (IC50 Determination) WesternBlot Western Blot (pSTAT Inhibition) CellViability->WesternBlot qPCR qRT-PCR (Gene Expression) WesternBlot->qPCR InVivoValidation In Vivo Efficacy & Tolerability qPCR->InVivoValidation Xenograft AML Xenograft Model PDX Patient-Derived Xenograft Xenograft->PDX Pharmacodynamics Pharmacodynamic Analysis (Tumor pSTAT levels) Xenograft->Pharmacodynamics InVitroScreening Initial Screening in Cancer Cell Lines InVitroScreening->CellViability InVivoValidation->Xenograft

References

Application Notes and Protocols for SEL120-34A Treatment of Patient-Derived Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3] As a transcriptional regulator associated with the Mediator complex, CDK8 is implicated in the expression of oncogenic gene programs.[1][2] In Acute Myeloid Leukemia (AML), particularly in subtypes with high levels of STAT5 phosphorylation, this compound has demonstrated significant anti-leukemic activity.[1][3] The primary mechanism of action involves the inhibition of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) phosphorylation, which are critical for their transcriptional activity.[1][4] This leads to the suppression of oncogenic signaling pathways, induction of apoptosis, and promotion of cellular differentiation in AML cells, including those derived directly from patients.[5][6]

These application notes provide detailed protocols for the evaluation of this compound's efficacy in patient-derived AML cells, covering in vitro viability and apoptosis assays, target modulation analysis via Western blotting, and in vivo assessment using patient-derived xenograft (PDX) models.

Data Presentation

Table 1: In Vitro Efficacy of this compound in AML Cell Lines and Patient-Derived Cells
Cell Line/ModelAssay TypeEndpointThis compound ConcentrationResultReference
KG-1 (STAT5 S726 positive)Growth CurveInhibition of ProliferationIncreasing ConcentrationsSensitive to prolonged treatment[7]
MOLM-13 (STAT5 S726 negative)Growth CurveInhibition of ProliferationIncreasing ConcentrationsResistant to treatment[7]
TEX (LSC model)Cell GrowthIC508 nM (10 days)Inhibition of cell growth[8]
Murine MLL-AF9 c-Kit+ AML cellsCell GrowthIC50119 nM (7 days)Strong inhibition of leukemia cell growth[6][9]
Patient-Derived Xenografts (n=4)Ex vivo treatmentApoptosisNot specifiedIncreased number of apoptotic cells[6][8]
Patient-Derived Xenografts (n=4)Ex vivo treatmentCell NumberNot specifiedDecreased number of AML cells[6][8]
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
AML ModelAnimal ModelDosing RegimenDurationPrimary OutcomeResultReference
KG-1SCID Mice (subcutaneous)Oral, daily23 daysTumor Growth ArrestComplete arrest of tumor growth[2][4]
MV4-11SCID Mice (subcutaneous)Oral, dailyNot specifiedTumor Volume ReductionReduced tumor volume[2][4]
Murine MLL-AF9Syngeneic Mice20 mg/kg, oral, daily12 daysLeukemia Cells in BloodReduction to 78% from 87% (control)
Murine MLL-AF9Syngeneic Mice40 mg/kg, oral, daily12 daysLeukemia Cells in BloodReduction to 67% from 87% (control) (p=0.011)[6]
Murine MLL-AF9Syngeneic Mice20 mg/kg, oral, daily12 daysGranulocytic Differentiation21.9% vs 5.8% (control) (p=0.03)[8]
Murine MLL-AF9Syngeneic Mice40 mg/kg, oral, daily12 daysGranulocytic Differentiation22.3% vs 5.8% (control) (p=0.0037)[8]
Orthotopic PDXNot specifiedNot specifiedNot specifiedReduced Tumor BurdenUndetectable by flow cytometry[5]

Signaling Pathway and Experimental Workflow

SEL120_34A_Mechanism_of_Action cluster_0 This compound Action cluster_1 Mediator Complex & Kinase Activity cluster_2 Downstream Signaling cluster_3 Cellular Outcomes in AML SEL120 This compound CDK8 CDK8 / CDK19 SEL120->CDK8 inhibits pSTAT5 pSTAT5 (S726) SEL120->pSTAT5 reduces pSTAT1 pSTAT1 (S727) SEL120->pSTAT1 reduces Apoptosis Apoptosis SEL120->Apoptosis induces Differentiation Differentiation SEL120->Differentiation promotes Mediator Mediator Complex CDK8->Mediator associates STAT5 STAT5 CDK8->STAT5 phosphorylates STAT1 STAT1 CDK8->STAT1 phosphorylates Transcription Oncogenic Gene Transcription (e.g., NUP98-HOXA9) pSTAT5->Transcription activates pSTAT1->Transcription activates Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation promotes Experimental_Workflow cluster_pdc Patient-Derived AML Cells cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (PDX Model) PDC Isolate Mononuclear Cells from Patient BM or PB Culture Short-term Culture of Patient-Derived Cells PDC->Culture Engraft Engraft Patient Cells into Immunodeficient Mice (e.g., NSG) PDC->Engraft Treatment_vitro Treat with this compound (Dose-Response) Culture->Treatment_vitro Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_vitro->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment_vitro->Apoptosis WB Western Blot for pSTAT5, pSTAT1, Cleaved Caspase-3 Treatment_vitro->WB Treatment_vivo Treat Mice with this compound (e.g., 20-40 mg/kg, oral) Engraft->Treatment_vivo Monitor Monitor Tumor Burden (Flow Cytometry of PB/BM) Treatment_vivo->Monitor Endpoint Endpoint Analysis: Tumor Burden, Spleen Size, Biomarkers (pSTAT5) Monitor->Endpoint

References

Protocol for Assessing Apoptosis after SEL120-34A Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SEL120-34A is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2] In various cancers, particularly in Acute Myeloid Leukemia (AML), CDK8/19 activity is often dysregulated and contributes to oncogenesis.[3][4] The primary mechanism of action of this compound involves the inhibition of CDK8/19, leading to a downstream reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2] This inhibition of STAT signaling disrupts pro-survival transcriptional programs and ultimately induces apoptosis in sensitive cancer cell lines.[1][3]

This document provides a comprehensive set of protocols for assessing the apoptotic effects of this compound on cancer cells. The described methods allow for the qualitative and quantitative evaluation of apoptosis through various established techniques, including the analysis of membrane alterations, caspase activation, DNA fragmentation, and the expression of key apoptotic proteins.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from key apoptosis assays performed on a sensitive AML cell line (e.g., KG-1) following treatment with this compound for 48 hours. This data is intended to provide a reference for expected outcomes.

Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining

Treatment GroupConcentration (nM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)092.5 ± 3.14.2 ± 1.53.3 ± 1.1
This compound10075.1 ± 4.515.8 ± 2.89.1 ± 2.0
This compound25050.7 ± 5.230.2 ± 4.119.1 ± 3.5
This compound50025.3 ± 4.845.6 ± 5.529.1 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Assay

Treatment GroupConcentration (nM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control (DMSO)01.0 ± 0.2
This compound1002.5 ± 0.4
This compound2505.8 ± 0.9
This compound50012.3 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Quantification of Apoptotic Markers by Western Blot Densitometry

Treatment GroupConcentration (nM)Relative Cleaved Caspase-3 Level (Normalized to Loading Control)Relative Cleaved PARP Level (Normalized to Loading Control)
Vehicle Control (DMSO)01.0 ± 0.11.0 ± 0.2
This compound1003.2 ± 0.52.8 ± 0.4
This compound2507.5 ± 1.16.9 ± 0.9
This compound50015.1 ± 2.314.2 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualization

cluster_0 This compound Signaling Pathway to Apoptosis SEL120 This compound CDK8_19 CDK8/19 Kinase SEL120->CDK8_19 Inhibition pSTAT Phosphorylation of STAT1 (S727) & STAT5 (S726) CDK8_19->pSTAT Phosphorylation Transcription Altered Gene Transcription pSTAT->Transcription Regulation Apoptosis Apoptosis Transcription->Apoptosis Induction

This compound Signaling Pathway

cluster_1 Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays start Cell Culture (e.g., KG-1 AML cells) treatment Treatment with This compound or Vehicle start->treatment harvest Cell Harvesting treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase-3/7 Activity (Luminescence/Fluorescence) harvest->caspase tunel TUNEL Assay (Microscopy/Flow Cytometry) harvest->tunel western Western Blot (Cleaved Caspase-3, Cleaved PARP) harvest->western analysis Data Analysis and Quantification annexin->analysis caspase->analysis tunel->analysis western->analysis

Experimental Workflow

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Line Maintenance : Culture a suitable cancer cell line (e.g., KG-1, an AML cell line known to be sensitive to this compound) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding : Seed the cells in multi-well plates at a density appropriate for the specific apoptosis assay to be performed.

  • Drug Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment : Treat the cells with varying concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) or with a vehicle control (DMSO at the same final concentration as in the highest this compound treatment group) for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting :

    • For suspension cells (like KG-1), gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.

  • Washing : Wash the cells twice with ice-cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining :

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V- and PI-

    • Early apoptotic cells: Annexin V+ and PI-

    • Late apoptotic/necrotic cells: Annexin V+ and PI+

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding : Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Treatment : Treat cells with this compound as described in the general protocol.

  • Assay Reagent Preparation : Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure :

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement : Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit (e.g., with fluorescently labeled dUTPs)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Sample Preparation :

    • Harvest and wash the cells as previously described.

    • Fix the cells with Fixation Solution for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization : Incubate the cells with Permeabilization Solution for 5-15 minutes on ice.

  • TUNEL Reaction :

    • Wash the cells with PBS.

    • Resuspend the cells in the TdT reaction buffer and add the TdT enzyme and labeled dUTPs as per the kit manufacturer's instructions.

    • Incubate for 60 minutes at 37°C in a humidified chamber.

  • Washing : Wash the cells to remove unincorporated nucleotides.

  • Analysis : Analyze the samples by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect the cleavage of key apoptotic proteins such as Caspase-3 and PARP.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane with TBST.

    • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis : Perform densitometric analysis of the bands corresponding to cleaved Caspase-3 and cleaved PARP, and normalize to the loading control to quantify the relative protein levels.[5]

References

Troubleshooting & Optimization

Technical Support Center: SEL120-34A In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vitro experiments and to answer frequently asked questions. This compound has demonstrated efficacy in preclinical models of Acute Myeloid Leukemia (AML) by inhibiting the phosphorylation of key transcription factors like STAT1 and STAT5.[2][3]

I. Troubleshooting Guides

This section provides solutions in a question-and-answer format for common issues encountered during in vitro experiments with this compound.

General Compound Handling & Solubility

Question: My this compound solution appears to have precipitated after being added to the cell culture media. What should I do?

Answer:

  • Cause: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation can occur if the final concentration of the solvent (typically DMSO) is too low or if the compound concentration exceeds its solubility limit in the media.

  • Solution:

    • Solvent Concentration: Ensure the final DMSO concentration in your culture media does not fall below 0.1% and ideally does not exceed 0.5% to maintain compound solubility without inducing solvent-related cytotoxicity.

    • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).

    • Working Dilutions: Make intermediate dilutions of the stock in DMSO before the final dilution into aqueous culture media.

    • Mixing: When adding the compound to media, vortex or pipette vigorously immediately after addition to ensure rapid and uniform dispersion.

    • Pre-warming: Pre-warm the culture media to 37°C before adding the compound, as solubility often increases with temperature.

In Vitro Kinase Assays

Question: The IC50 value for this compound in my CDK8 kinase assay is significantly higher than the reported low nanomolar values. What could be the cause?

Answer:

  • Cause: Discrepancies in IC50 values can arise from several factors related to the assay conditions, particularly ATP concentration.[4] As a Type I inhibitor, this compound competes with ATP for binding to the kinase.[2][3] High concentrations of ATP in the assay will require higher concentrations of the inhibitor to achieve 50% inhibition.

  • Solution:

    • ATP Concentration: The reported IC50 values for this compound are 4.4 nM for CDK8 and 10.4 nM for CDK19.[1] These values are typically determined at or below the Michaelis-Menten constant (Km) for ATP for the specific kinase. Verify the ATP concentration in your assay. For maximal inhibitor potency, use an ATP concentration close to its Km.

    • Enzyme Purity & Activity: Ensure the recombinant CDK8/CycC enzyme is pure and active. Enzyme degradation or low specific activity can lead to inaccurate results.

    • Assay Format: Luminescence-based assays (e.g., ADP-Glo) that measure ATP depletion can sometimes be affected by compounds that interfere with luciferase.[5] If using such an assay, consider running a control without the kinase to check for direct compound interference.

    • Incubation Time: Ensure that the kinase reaction is stopped within the linear range of the reaction.

Cell-Based Assays (Viability & Proliferation)

Question: I am not observing the expected anti-proliferative effect of this compound on a sensitive AML cell line (e.g., KG-1). What should I check?

Answer:

  • Cause: The lack of an expected effect can be due to experimental variables such as cell health, treatment duration, or the specific endpoint being measured. The sensitivity of AML cells to this compound has been correlated with high basal levels of STAT5 S726 phosphorylation.[2][3]

  • Solution:

    • Cell Line Authentication: Confirm the identity of your cell line and ensure it has not been misidentified or contaminated.

    • Basal STAT5 Phosphorylation: Verify that your AML cell line has detectable levels of phosphorylated STAT1 (S727) or STAT5 (S726), which are key pharmacodynamic biomarkers for this compound activity.[2]

    • Treatment Duration: Proliferation is a slow process. Ensure the treatment duration is sufficient to observe an effect. A time-course experiment (e.g., 48, 72, and 96 hours) is recommended.

    • Cell Seeding Density: Optimize the initial cell seeding density. If cells become confluent too quickly, the effects of the inhibitor may be masked. Conversely, if the density is too low, the cells may not proliferate well even in the control group.

    • Assay Choice: Standard viability assays like MTT measure metabolic activity, which may not always correlate directly with cell number.[6] Consider using an assay that directly counts cells or measures DNA content (e.g., CyQUANT) or a cytotoxicity assay that measures markers of cell death.[7]

Target Engagement & Downstream Signaling (Western Blot)

Question: I am unable to detect a decrease in STAT1 (S727) or STAT5 (S726) phosphorylation via Western blot after treating cells with this compound. Why?

Answer:

  • Cause: This could be a timing issue, a problem with antibody quality, or insufficient stimulation of the pathway. This compound inhibits IFNγ-dependent phosphorylation of STAT1 S727.[2][3] Without pathway stimulation, the basal signal may be too low to detect a decrease.

  • Solution:

    • Pathway Stimulation: For STAT1 phosphorylation, pre-treat cells with this compound for 1 hour and then stimulate with a cytokine like interferon-gamma (IFNγ) for an appropriate time (e.g., 4 hours) before lysis.[1]

    • Time Course: The inhibition of phosphorylation is a rapid event. Perform a time-course experiment with a fixed concentration of this compound (e.g., 100-500 nM) and collect lysates at early time points (e.g., 1, 2, 4, 6 hours) post-stimulation.

    • Antibody Validation: Ensure your phospho-specific antibodies are validated and working correctly. Include a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells) on your blot.[8][9]

    • Loading Control: Always probe for total STAT1/STAT5 protein to ensure that the observed changes are due to phosphorylation status and not a decrease in total protein levels. Also, use a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.[10]

II. Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase IC50 (nM) Selectivity vs. CDK9
CDK8/CycC 4.4 >200-fold
CDK19/CycC 10.4 >100-fold

Data sourced from Selleck Chemicals product page.[1]

Table 2: Activity in AML Cell Line Models

Cell Line Model Type Key Biomarker In Vitro IC50
KG-1 AML High pSTAT5 (S726) Potent Inhibition
MV4-11 AML High pSTAT5 (S726) Potent Inhibition
TEX AML (LSC model) High pSTAT1/5 8 nM (10 days)

Data compiled from multiple preclinical studies.[2][11]

III. Key Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., KG-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture media. Add 100 µL of the 2X compound solution to the cells (final volume 200 µL). Include vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 2: Western Blot for Phospho-STAT1
  • Cell Culture & Treatment: Seed HCT-116 cells in a 6-well plate.[1] Once they reach 70-80% confluency, starve them in low-serum media (0.5% FBS) for 24 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for 1 hour.

  • Stimulation: Add IFNγ (e.g., 50 ng/mL) to the wells (except for the unstimulated control) and incubate for 4 hours at 37°C.[1][2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-STAT1 S727, anti-total-STAT1) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.

IV. Visualizations: Pathways and Workflows

SEL120_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_Receptor IFNγ Receptor JAK JAK IFN_Receptor->JAK Activates STAT1_inactive STAT1 JAK->STAT1_inactive Phosphorylates (Y701) STAT1_active pY-STAT1 Dimer STAT1_inactive->STAT1_active Dimerizes pS_STAT1 pY/pS-STAT1 STAT1_active->pS_STAT1 Nuclear Import Mediator Mediator Complex Pol_II RNA Pol II Mediator->Pol_II CDK8 CDK8/CycC CDK8->pS_STAT1 Phosphorylates (S727) pS_STAT1->Pol_II Recruits Transcription Gene Transcription (e.g., IRF9, STAT1) Pol_II->Transcription Initiates SEL120 This compound SEL120->CDK8 Inhibits

Caption: Signaling pathway showing this compound inhibition of CDK8-mediated STAT1 S727 phosphorylation.

WB_Workflow start Start: Seed Cells (e.g., HCT-116) pretreat Pre-treat with this compound (1 hour) start->pretreat stimulate Stimulate with IFNγ (4 hours) pretreat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE Electrophoresis lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (1 hour) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-pSTAT1) O/N block->primary_ab secondary_ab Incubate with Secondary Ab (1 hour) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect end End: Analyze Band Intensity detect->end

Caption: Experimental workflow for Western blot analysis of pSTAT1 inhibition by this compound.

Troubleshooting_Tree start Problem: No decrease in pSTAT1 signal via Western Blot q1 Was the pathway stimulated (e.g., with IFNγ)? start->q1 a1_no Solution: Stimulate cells post-inhibitor treatment to induce signal. q1->a1_no No q2 Is the pSTAT1 antibody validated and working? q1->q2 Yes a2_no Solution: Test antibody with positive/ negative controls. Order new Ab. q2->a2_no No q3 Was a time-course experiment performed? q2->q3 Yes a3_no Solution: Check early time points (1-6 hrs). Inhibition is rapid. q3->a3_no No a3_yes Possible Cause: - Compound degradation - Cell line resistance - Incorrect protein loading q3->a3_yes Yes

Caption: Troubleshooting decision tree for a failed Western blot experiment.

V. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? this compound is a potent, ATP-competitive (Type I) inhibitor of CDK8 and its paralog CDK19.[2][3] These kinases are part of the Mediator complex, which regulates transcription. By inhibiting CDK8/19, this compound prevents the phosphorylation of key transcription factors, such as STAT1 and STAT5, leading to the suppression of oncogenic transcriptional programs, particularly in hematological malignancies like AML.[2][12][13]

Q2: How should I prepare and store this compound stock solutions? this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). The stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q3: What are the known biomarkers for this compound sensitivity in vitro? The primary biomarkers for sensitivity to this compound in AML cell lines are elevated basal levels of serine phosphorylation on STAT1 (at Ser727) and STAT5 (at Ser726).[2][3] Cell lines with high levels of these phospho-proteins tend to be more sensitive to the anti-proliferative effects of the compound.

Q4: Are there any known off-target effects I should be aware of? this compound is highly selective for CDK8 and CDK19. It shows over 200-fold selectivity against CDK9 and does not significantly inhibit other CDKs like CDK1, 2, 4, 6, 5, or 7 in vitro.[1] However, as with any kinase inhibitor, performing experiments in well-characterized systems and including appropriate controls is crucial. Some studies have noted that cellular toxicity of certain CDK8/19 inhibitors may be independent of target inhibition, so confirming on-target effects by measuring downstream markers (like pSTAT1/5) is recommended.[14]

Q5: Can this compound be used in combination with other agents? Yes, exploring combination therapies is a key area of research. Given its mechanism of action on transcriptional regulation, this compound may have synergistic effects with other agents that target different cellular pathways. For example, combining a CDK8 inhibitor with a STAT inhibitor could provide new therapeutic opportunities for AML.[15] Any combination studies should be preceded by single-agent dose-response experiments to establish effective concentration ranges.

References

Technical Support Center: Understanding Resistance to SEL120-34A in AML Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SEL120-34A (also known as MEN1703), a selective CDK8/19 inhibitor, in the context of Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in AML cells?

This compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] By inhibiting CDK8/19, this compound modulates the transcription of key oncogenic programs. A dominant mechanism of action observed in sensitive AML cells is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[2][3][4][5] This leads to the downregulation of genes regulated by STATs and other critical leukemia-maintaining pathways, such as NUP98-HOXA9 signaling.[2][3]

Q2: What are the key determinants of sensitivity and resistance to this compound in AML cells?

Sensitivity of AML cell lines to this compound strongly correlates with high basal levels of phosphorylated STAT1 (S727) and STAT5 (S726).[2][6] Responder cell lines often exhibit characteristics of leukemia stem cells (LSCs), such as high CD34 expression.[7][8]

Conversely, resistance to this compound is associated with the absence or low levels of activated (phosphorylated) STAT5.[2][3][4] Resistant cells tend to display a more differentiated phenotype, with a loss of stem cell characteristics and the expression of lineage commitment markers.[3][4][6]

Q3: Can this compound be used in combination with other agents to overcome resistance?

Yes, preclinical studies suggest that combining this compound with other targeted therapies can be a promising strategy. For instance, in the context of resistance to FLT3 inhibitors like gilteritinib, which can be driven by RAS/MAPK pathway activation and monocytic differentiation, co-treatment with this compound has been shown to overcome this resistance in vivo. Additionally, synergistic effects have been observed when this compound is combined with the BH3 mimetic agent venetoclax (B612062) (ABT-199), particularly in sensitizing resistant cell lines.[8][9]

Troubleshooting Guides

Problem 1: High variability in IC50/GI50 values for this compound in our AML cell line experiments.

  • Possible Cause 1: Cell line heterogeneity and passage number.

    • Recommendation: Ensure you are using a consistent, low-passage number of the AML cell line. High passage numbers can lead to genetic drift and altered signaling pathways, affecting drug sensitivity. Authenticate your cell lines regularly.

  • Possible Cause 2: Inconsistent phosphorylation status of STAT1/STAT5.

    • Recommendation: The sensitivity to this compound is linked to the basal phosphorylation levels of STAT1 and STAT5.[2] Culture conditions can influence these levels. Standardize your cell culture conditions, including media, serum concentration, and cell density, to ensure consistent baseline signaling. It is advisable to perform a baseline Western blot to check p-STAT1 (S727) and p-STAT5 (S726) levels before initiating drug treatment experiments.

  • Possible Cause 3: Issues with this compound stock solution.

    • Recommendation: this compound is typically dissolved in DMSO.[10] Ensure the stock solution is properly prepared, stored, and protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Problem 2: We are not observing the expected decrease in STAT1/STAT5 phosphorylation after this compound treatment.

  • Possible Cause 1: Inappropriate treatment time or concentration.

    • Recommendation: Inhibition of STAT5 S726 phosphorylation can be rapid, with maximal inhibition observed as early as 1 hour after treatment with 1 µM this compound in sensitive cells like KG-1.[2][11] However, the optimal time and concentration may vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.

  • Possible Cause 2: Poor antibody quality for Western blotting.

    • Recommendation: Use validated antibodies specific for phosphorylated STAT1 (S727) and STAT5 (S726). Check the antibody datasheets for recommended applications and dilutions. Run appropriate positive and negative controls to validate antibody performance.

  • Possible Cause 3: The AML cell line is inherently resistant.

    • Recommendation: If your cell line has low or absent basal p-STAT5 (S726) levels, it is likely to be resistant to this compound's effects on this pathway.[2][4] Consider using a sensitive cell line like KG-1 or MV4-11 as a positive control.[2]

Problem 3: We are unsure if the observed cell death is due to apoptosis or induced differentiation.

  • Possible Cause: Overlapping cellular responses to this compound.

    • Recommendation: this compound can induce both apoptosis and differentiation in sensitive AML cells.[7][12] To distinguish between these two outcomes, use a multi-parametric approach:

      • Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to identify early and late apoptotic cells.[13] Western blotting for cleaved Caspase-3 can also confirm apoptosis.[2][11]

      • Differentiation: Analyze the expression of cell surface markers associated with myeloid differentiation (e.g., CD11b, Gr-1) using flow cytometry.[3][12] Morphological changes, such as an increased cytoplasm-to-nucleus ratio and nuclear segmentation, can be observed by microscopy after cytospin and staining (e.g., Wright-Giemsa).

Data Presentation

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineIC50 / GI50 (nM)Assay DurationReference
Sensitive Lines
TEX810 days[3][12]
MV4-117 (GC50)Not Specified[14]
MOLM-1320 (GC50)Not Specified[14]
KG-1<1000 (GI50)Not Specified[10]
SKNO-1<1000 (GI50)Not Specified[10]
HL-60<1000 (GI50)Not Specified[10]
MOLM-16<1000 (GI50)Not Specified[1]
OciAML-2<1000 (GI50)Not Specified[1]
OciAML-3<1000 (GI50)Not Specified[1]
Resistant Lines
MOLM-13ResistantProlonged treatment[2]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

AML ModelTreatment RegimenKey OutcomesReference
KG-1 Xenograft30 mg/kg, p.o., dailyCompletely arrested tumor growth[2][15]
MV4-11 Xenograft30 mg/kg and 60 mg/kg, p.o., dailyReduced tumor volume[1][2][15]
Murine MLL-AF9 AML20 and 40 mg/kg, p.o., for 12 daysReduced leukemia burden in blood and bone marrow; induced granulocytic differentiation[3][12]

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT1 and STAT5 Phosphorylation

  • Cell Lysis:

    • Seed AML cells (e.g., KG-1 for sensitive, MOLM-13 for resistant) and treat with desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 1-24 hours).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

      • Recommended primary antibodies: anti-p-STAT1 (S727), anti-STAT1, anti-p-STAT5 (S726), anti-STAT5, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Protocol 2: AML Xenograft Model for Efficacy Studies

  • Animal Model:

    • Use immunodeficient mice such as SCID or NSG mice.[2][16]

  • Cell Preparation and Implantation:

    • Harvest AML cells (e.g., KG-1 or MV4-11) from culture.

    • Wash cells twice in sterile, serum-free media or PBS.

    • Resuspend cells at a concentration of 5-10 x 10^6 cells in 100-200 µL of PBS or a suitable medium.

    • For subcutaneous models, inject the cell suspension into the flank of the mice.[2][15]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment:

    • Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally (p.o.) at doses ranging from 20-60 mg/kg daily.[1][2][3][12] The vehicle control is typically water.[2][15]

    • Monitor animal body weight and general health daily.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot for p-STAT1/5).[2][15]

Visualizations

SEL120_34A_Mechanism cluster_cell AML Cell SEL120 This compound CDK8 CDK8/19 SEL120->CDK8 Inhibition pSTAT1_5 p-STAT1 (S727) p-STAT5 (S726) CDK8->pSTAT1_5 Phosphorylation STAT1_5 STAT1 / STAT5 Transcription Oncogenic Transcription pSTAT1_5->Transcription Proliferation Leukemic Proliferation & Survival Transcription->Proliferation Differentiation Differentiation Block Transcription->Differentiation

Caption: Mechanism of action of this compound in sensitive AML cells.

Resistance_Mechanism cluster_sensitive Sensitive AML Cell cluster_resistant Resistant AML Cell CDK8_sens CDK8/19 pSTAT5_high High p-STAT5 (S726) CDK8_sens->pSTAT5_high Apoptosis_Diff Apoptosis & Differentiation SEL120_sens This compound SEL120_sens->CDK8_sens Inhibition SEL120_sens->Apoptosis_Diff Induces CDK8_res CDK8/19 pSTAT5_low Low / Absent p-STAT5 CDK8_res->pSTAT5_low Survival Cell Survival SEL120_res This compound SEL120_res->CDK8_res Inhibition SEL120_res->Survival No Effect

Caption: Key differences between this compound sensitive and resistant AML cells.

Experimental_Workflow start Start: Select AML Cell Lines (Sensitive vs. Resistant) culture Cell Culture & Treatment with this compound start->culture viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) culture->viability western Western Blot for p-STAT1/5, Cleaved Caspase-3 culture->western flow Flow Cytometry for Apoptosis (Annexin V/PI) & Differentiation (CD11b) culture->flow data Data Analysis: IC50 Calculation, Protein Quantification, Cell Population Gating viability->data western->data flow->data conclusion Conclusion: Correlate Sensitivity with Biomarker Status data->conclusion

Caption: In vitro experimental workflow for studying this compound effects.

References

Technical Support Center: Investigating the Role of Activated STAT5 in SEL120-34A Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of activated Signal Transducer and Activator of Transcription 5 (STAT5) in resistance to SEL120-34A, a novel CDK8 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relationship with STAT5?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4][5] CDK8 is a component of the Mediator complex that regulates transcription.[1][2][3][4][5] this compound exerts its effect by inhibiting the kinase activity of CDK8, which in turn leads to the decreased phosphorylation of its downstream targets, including STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3] The inhibition of STAT5 S726 phosphorylation is a dominant mechanism of action for this compound's anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML).[1][2][3][6]

Q2: How does the activation state of STAT5 correlate with sensitivity or resistance to this compound?

A2: Sensitivity to this compound is strongly correlated with the presence of activated STAT5, specifically phosphorylated STAT5 at S726 (pSTAT5 S726).[1][3][4] AML cells with high endogenous levels of pSTAT5 S726 are generally sensitive to this compound treatment.[1][3][4][7] Conversely, cells that are negative for activated STAT5 tend to be resistant to this compound.[1][3][4] Therefore, the level of pSTAT5 S726 can be considered a potential biomarker for predicting the response to this compound.

Q3: My cells are resistant to this compound. What is the likely role of STAT5 in this resistance?

A3: If your cells exhibit resistance to this compound, it is highly probable that they have low or undetectable levels of activated STAT5 (pSTAT5 S726).[1][3][4] The primary mechanism of this compound involves the inhibition of the CDK8-STAT5 signaling axis. If this pathway is not active in your cells, the drug will have a limited effect. Resistant cells often show characteristics of lineage commitment and lack the stem cell-like features associated with high STAT5 activation.[1][3][4]

Troubleshooting Guides

Problem 1: Inconsistent or unclear Western blot results for pSTAT5 S726.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor antibody quality Ensure you are using a validated antibody specific for pSTAT5 S726. Check the antibody datasheet for recommended applications and dilutions. Consider testing multiple antibodies from different vendors.
Suboptimal protein extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of STAT5. Ensure complete cell lysis.
Incorrect sample loading Quantify your protein samples and load equal amounts in each lane. Use a loading control (e.g., total STAT5, GAPDH, or β-actin) to verify equal loading.
Inefficient protein transfer Optimize your Western blot transfer conditions (voltage, time, membrane type) to ensure efficient transfer of proteins in the size range of STAT5 (~90 kDa).
Inappropriate blocking and antibody incubation Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and optimize antibody incubation times and temperatures.
Problem 2: My this compound-sensitive cell line is showing unexpected resistance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Loss of pSTAT5 S726 expression Passage number and culture conditions can sometimes alter the phenotype of cell lines. Regularly check the pSTAT5 S726 status of your cells via Western blot.
Drug stability issues Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Cell line misidentification or contamination Verify the identity of your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can affect cellular signaling and drug response.
Acquired resistance Prolonged exposure to a drug can lead to the development of resistant clones. If you are culturing cells with the drug over a long period, consider re-deriving a sensitive population from a frozen stock.

Experimental Protocols

Key Experiment: Western Blot Analysis of pSTAT5 S726

This protocol outlines the steps to assess the phosphorylation status of STAT5 at S726 in response to this compound treatment.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: rabbit anti-pSTAT5 S726, rabbit anti-total STAT5, and a loading control antibody (e.g., mouse anti-GAPDH)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSTAT5 S726 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control like GAPDH.

Data Presentation

Table 1: Correlation of pSTAT5 S726 Levels with this compound Sensitivity in AML Cell Lines

Cell LinepSTAT5 S726 StatusThis compound Sensitivity (IC50)Reference
KG-1HighSensitive[1][3]
MOLM-14Low/NegativeResistant[1]
SET-2HighSensitive[1][3]

Note: This table is a representative summary based on published findings. Actual IC50 values may vary depending on experimental conditions.

Visualizations

Signaling Pathway of this compound Action

SEL120_34A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT5 STAT5 JAK->STAT5 Y-phosphorylation pY_STAT5 pY-STAT5 STAT5->pY_STAT5 pY_pS_STAT5 pY,pS-STAT5 pY_STAT5->pY_pS_STAT5 S726 phosphorylation CDK8_Mediator CDK8/Mediator Complex SEL120 This compound SEL120->CDK8_Mediator Inhibition DNA DNA pY_pS_STAT5->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: this compound inhibits CDK8, preventing STAT5 S726 phosphorylation.

Experimental Workflow for Assessing this compound Resistance

Resistance_Workflow Start Start: Cell Line (Suspected Resistance) Culture Culture Cells Start->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment WB_Analysis Western Blot for pSTAT5 S726 Culture->WB_Analysis Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Treatment->Viability IC50 Determine IC50 Viability->IC50 Decision IC50 > Threshold? IC50->Decision Correlate Correlate pSTAT5 with IC50 IC50->Correlate Resistant Conclusion: Resistant Decision->Resistant Yes Sensitive Conclusion: Sensitive Decision->Sensitive No WB_Analysis->Correlate

Caption: Workflow for determining this compound resistance and STAT5 activation.

Logical Relationship between STAT5 Activation and Drug Response

Logical_Relationship pSTAT5_High High pSTAT5 S726 CDK8_Active Active CDK8-STAT5 Signaling Pathway pSTAT5_High->CDK8_Active SEL120_Target This compound has an active target CDK8_Active->SEL120_Target Sensitive Sensitive to This compound SEL120_Target->Sensitive pSTAT5_Low Low/No pSTAT5 S726 CDK8_Inactive Inactive CDK8-STAT5 Signaling Pathway pSTAT5_Low->CDK8_Inactive No_Target This compound lacks an active target CDK8_Inactive->No_Target Resistant Resistant to This compound No_Target->Resistant

Caption: STAT5 activation dictates sensitivity to this compound.

References

Technical Support Center: Optimizing SEL120-34A Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SEL120-34A and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3][4] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[5][6] By inhibiting CDK8/19, this compound can modulate the transcription of various genes involved in cancer cell proliferation and survival. A key mechanism of action is the inhibition of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[1][5][7] This disruption of the STAT signaling pathway is particularly effective in certain cancer types, such as Acute Myeloid Leukemia (AML).[1][6]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

  • Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] For example, a 10 mM stock solution can be prepared in DMSO.[8] It is sparingly soluble in aqueous solutions.[2]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the powdered this compound in anhydrous (dry) DMSO. Sonication may be recommended to ensure complete dissolution.[2] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[9][10] When stored properly, the powder is stable for years, and the stock solution in DMSO is stable for at least a year at -80°C.[3][10]

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[11]

Q3: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. A dose-response experiment is always recommended to determine the effective concentration for your specific system.

Based on published data, a broad starting range of 1 nM to 10 µM is often used for initial screening.[11] For sensitive cell lines, particularly in AML, the GI50 (concentration for 50% growth inhibition) can be in the low nanomolar to sub-micromolar range.[1][3]

Q4: How does the sensitivity to this compound vary between different cell lines?

Sensitivity to this compound is often correlated with the phosphorylation status of STAT1 (S727) and STAT5 (S726).[1] Cell lines with high levels of pSTAT5 (S726) tend to be more sensitive.[1][12][13] AML cell lines have shown particular sensitivity.[3] In contrast, some cell lines, such as certain colorectal cancer lines, may be less sensitive despite CDK8 amplification.[1] It is crucial to determine the sensitivity of your specific cell line empirically.

Troubleshooting Guides

Issue 1: No or weak biological effect observed at expected concentrations.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM).[14]
Insufficient Incubation Time Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal treatment duration.[11][14]
Inhibitor Instability/Degradation Use a fresh aliquot of the stock solution and prepare working dilutions immediately before use. For long-term experiments, consider replenishing the media with fresh inhibitor periodically.[9]
High Cell Density Ensure cells are in the logarithmic growth phase and not over-confluent, as high cell density can impact inhibitor efficacy.[14]
Cell Line Insensitivity Verify that your cell line expresses the target (CDK8) and exhibits the relevant signaling pathway activation (e.g., pSTAT5). Consider testing a known sensitive cell line as a positive control.[11]
Serum Protein Binding Serum in the culture medium can bind to small molecules, reducing their effective concentration. Consider performing experiments in reduced-serum or serum-free conditions if you suspect this is an issue.[11][15]

Issue 2: High levels of cell death or toxicity observed even at low concentrations.

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment.[9][11]
Off-Target Toxicity Use the lowest effective concentration of this compound that gives the desired biological effect. While this compound is highly selective for CDK8/19, very high concentrations may lead to off-target effects.[3][9]
Cell Line Hypersensitivity Your cell line may be particularly sensitive to CDK8/19 inhibition. Perform a detailed cytotoxicity assay (e.g., MTT or LDH) to determine the precise cytotoxic concentration range.[14]

Data Presentation

Table 1: In Vitro Activity of this compound

Target IC50 (nM) Assay Type
CDK8/CycC4.4Cell-free kinase assay
CDK19/CycC10.4Cell-free kinase assay
CDK91070Cell-free kinase assay

IC50: The half-maximal inhibitory concentration.

Table 2: Growth Inhibition (GI50) of this compound in Various AML Cell Lines

Cell Line GI50
KG-1<1 µM
SKNO-1<1 µM
HEL-60<1 µM
MOLM-16<1 µM
MV-4-11<1 µM
OciAML-2<1 µM
MOLM-6<1 µM
OciAML-3<1 µM
TEXIC50 of 8 nM (10-day culture)
c-Kit+ AML cellsIC50 of 119 nM (7-day culture)

GI50: The concentration of a drug that causes 50% inhibition of cell growth.[1][3][16]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT)

This protocol provides a general framework for a dose-response experiment to determine the GI50 of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours). The incubation time should be optimized for your specific cell line and experimental goals.

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the GI50 value.

Protocol 2: Western Blot Analysis of STAT1/5 Phosphorylation

This protocol allows for the confirmation of this compound's target engagement in your cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound for a specific duration (e.g., 1-4 hours).[1] Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-STAT1 (S727), total STAT1, phospho-STAT5 (S726), total STAT5, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Serial_Dilution Prepare Serial Dilutions (e.g., 1 nM - 10 µM) Prepare_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for Optimal Duration (e.g., 72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze_Data Analyze Data & Determine GI50 Viability_Assay->Analyze_Data Troubleshooting_Tree Start Unexpected Experimental Result No_Effect No/Weak Biological Effect? Start->No_Effect High_Toxicity High Toxicity? Start->High_Toxicity No_Effect->High_Toxicity No Check_Concentration Widen Concentration Range No_Effect->Check_Concentration Yes Check_DMSO Verify Final DMSO Concentration (≤ 0.1%) High_Toxicity->Check_DMSO Yes Check_Time Perform Time-Course Check_Concentration->Check_Time Check_Compound Use Fresh Aliquot Check_Time->Check_Compound Check_Cells Verify Cell Sensitivity Check_Compound->Check_Cells Lower_Concentration Use Lowest Effective Dose Check_DMSO->Lower_Concentration Cytotoxicity_Assay Perform Cytotoxicity Assay Lower_Concentration->Cytotoxicity_Assay

References

potential off-target effects of SEL120-34A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SEL120-34A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] By inhibiting these kinases, which are components of the Mediator complex, this compound modulates transcription. A key downstream effect is the inhibition of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][4] This disruption of the STAT signaling pathway is central to its anti-leukemic activity.[1][5]

Q2: What are the known on-target effects of this compound in cancer cells?

The primary on-target effects of this compound stem from its inhibition of CDK8/19. In preclinical models, particularly in acute myeloid leukemia (AML), this leads to:

  • Inhibition of STAT1 and STAT5 phosphorylation: this compound has been shown to inhibit the phosphorylation of STAT1 at S727 and STAT5 at S726 in cancer cells.[1][2][4]

  • Transcriptional reprogramming: The compound alters gene expression profiles, particularly affecting genes regulated by STATs and those involved in lineage control.[1][2]

  • Induction of differentiation: this compound can induce the differentiation of AML cells.[2]

  • Inhibition of cell proliferation and induction of apoptosis: Treatment with this compound leads to reduced cancer cell growth and an increase in programmed cell death.[6]

Q3: What is the kinase selectivity profile of this compound? Could off-target kinase inhibition be a concern?

This compound is a highly selective inhibitor of CDK8 and CDK19. It does not significantly inhibit other members of the CDK family, such as CDK1, 2, 4, 5, 6, and 7. While it does show some activity against CDK9, it is over 200-fold more selective for CDK8. This high selectivity minimizes the likelihood of off-target effects mediated by other cyclin-dependent kinases.

Kinase TargetIC50 (nM)Selectivity vs. CDK8
CDK8/CycC 4.4 -
CDK19/CycC 10.4 ~2.4-fold less sensitive
CDK91070>200-fold more selective for CDK8
CDK1, 2, 4, 5, 6, 7Not significantly inhibitedHigh

Q4: What is the safety profile of this compound in preclinical and clinical studies?

In preclinical toxicology studies in mice, this compound was well-tolerated at doses that showed anti-tumor efficacy, with no significant loss of body weight noted.[6]

In the Phase 1b clinical trial (NCT04021368) in patients with relapsed/refractory AML and high-risk myelodysplastic syndrome (MDS), a favorable safety profile was observed in patients dosed up to 110 mg, with no dose-limiting toxicities reported at these levels.[7] The most common treatment-emergent adverse events reported in the Phase II RIVER-52 study were nausea, asthenia, pneumonia, febrile neutropenia, abdominal pain, and anemia, with the majority being grade 1 or 2 in severity.[8]

It is important to note that the FDA placed a partial clinical hold on the Phase 1b trial following a patient death that was possibly related to the treatment.[9][10] The hold was subsequently lifted after a review and modifications to the study protocol to enhance patient safety.[9][10]

Q5: How can I troubleshoot unexpected results in my experiments with this compound?

If you are observing unexpected results, consider the following:

  • Cell Line Sensitivity: The efficacy of this compound can be dependent on the phosphorylation status of STAT5 in your cell line.[1][2][5] Cells with high levels of pSTAT5 (S726) are generally more sensitive.[1][5]

  • Compound Stability and Handling: Ensure proper storage and handling of the compound to maintain its activity.

  • Experimental Conditions: Verify the concentration of this compound and the treatment duration in your experiments.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT1/5 Inhibition

This protocol outlines the procedure to assess the inhibition of STAT1 and STAT5 phosphorylation in response to this compound treatment.

  • Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT1 (S727), total STAT1, phospho-STAT5 (S726), and total STAT5 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

Visualizations

SEL120_34A_Mechanism_of_Action CDK8 CDK8/CDK19 STAT STAT1 / STAT5 CDK8->STAT Phosphorylation SEL120_34A This compound SEL120_34A->CDK8 pSTAT pSTAT1 (S727) / pSTAT5 (S726) Transcription Gene Transcription (e.g., Pro-leukemic genes) pSTAT->Transcription Activation

Caption: Mechanism of action of this compound.

Experimental_Workflow_Western_Blot start Start cell_culture Cell Culture & Treatment (this compound or Vehicle) start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pSTAT1/5, total STAT1/5, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: Experimental workflow for Western Blot analysis.

References

Technical Support Center: Managing Insolubility of SEL120-34A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the solubility challenges of SEL120-34A in in vivo experimental settings. The following troubleshooting guides and FAQs are designed to offer practical solutions and detailed protocols to ensure successful formulation and administration of this potent and selective CDK8/CDK19 inhibitor.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation of this compound for in vivo studies.

Question 1: My this compound is not dissolving in aqueous solutions for my in vivo experiment. What should I do?

Answer:

This compound is known to have low aqueous solubility.[1] Direct dissolution in aqueous buffers is not recommended. To achieve a suitable formulation for in vivo administration, a multi-component solvent system is often necessary. A common and effective approach is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a mixture of co-solvents and surfactants.

A recommended starting formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and a saline or PBS solution.[1] It is crucial to dissolve the compound completely in DMSO before adding the other components sequentially. For sensitive animal models, the final concentration of DMSO should be kept low, ideally below 10% for normal mice and below 2% for nude or sensitive mice.[1]

Question 2: I'm observing precipitation of this compound when I dilute my DMSO stock into my final formulation vehicle. How can I prevent this?

Answer:

Precipitation upon dilution is a common issue with compounds that are highly soluble in a strong organic solvent like DMSO but have poor solubility in aqueous environments. Here are several steps to troubleshoot this issue:

  • Sequential Addition and Mixing: Ensure that you are adding the formulation components sequentially and mixing thoroughly after each addition. A recommended order is to dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally the aqueous component (saline or PBS).[1][2]

  • Sonication: Sonication can be a useful technique to aid in the dissolution of this compound in DMSO and to maintain its solubility during the preparation of the final formulation.[1]

  • Warming: Gently warming the solution can also help to increase the solubility of the compound. For this compound monohydrochloride, warming to 60°C in DMSO has been suggested.[3]

  • Adjusting Co-solvent/Surfactant Ratios: If precipitation persists, you may need to adjust the ratio of the co-solvents and surfactant. Increasing the proportion of PEG300 or Tween-80 may be necessary to maintain the compound in solution.[1]

  • Use of a Suspension: For oral gavage, if a clear solution cannot be achieved at the desired concentration, preparing a homogeneous suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) is a viable alternative.

Question 3: What is the maximum concentration of this compound I can achieve for oral administration?

Answer:

The maximum achievable concentration will depend on the chosen formulation. For the monohydrochloride salt of this compound, a solubility of up to 50 mg/mL in water with the aid of ultrasonic treatment has been reported.[3] In DMSO, concentrations of 4.15 mg/mL and 16.67 mg/mL have been noted.[1][3] For in vivo studies in mice, this compound has been administered orally at doses of 30 mg/kg and 60 mg/kg.[1] In some preclinical studies, the compound was dissolved freshly in water for oral administration.[4]

It is always recommended to perform a small-scale pilot formulation to determine the maximum achievable concentration and stability in your chosen vehicle before preparing a large batch for your study.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and properties of this compound.

What is this compound and what are its targets?

This compound is a selective and ATP-competitive inhibitor of Cyclin-dependent kinase 8 (CDK8) and Cyclin-dependent kinase 19 (CDK19).[1] It has demonstrated anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML).[5][6]

What is the solubility of this compound in common solvents?

The solubility of this compound varies depending on the solvent and the salt form of the compound. The following table summarizes the reported solubility data.

How should I store this compound?

Solid this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

What are the recommended administration routes for in vivo studies?

Oral administration (p.o.) is a commonly used and effective route for this compound in preclinical mouse models.[1][3][5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSO4.15 mg/mL (10.02 mM)Sonication is recommended.[1]
DMSO16.67 mg/mL (37.00 mM)For the monohydrochloride salt; ultrasonic and warming to 60°C may be needed.[3]
Water< 0.65 mg/mL (1.56 mM)Insoluble.[1]
Water50 mg/mL (110.96 mM)For the monohydrochloride salt; requires ultrasonic treatment.[3]
EthanolInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using a Co-Solvent System

This protocol describes the preparation of a solution of this compound suitable for oral administration in mice using a common co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a stock concentration that is at least 10 times the final desired concentration (e.g., for a final formulation with 10% DMSO, prepare a 10x stock in 100% DMSO).

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming may be applied if necessary.

  • In a separate sterile tube, prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, first mix the appropriate volumes of PEG300 and Tween-80.

  • Slowly add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.

  • Finally, add the saline or PBS to the mixture dropwise while continuously vortexing to reach the final desired volume and concentration.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. Use the formulation immediately after preparation.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol is an alternative for administering this compound as a homogeneous suspension, particularly for higher doses.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile tubes

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

Procedure:

  • Weigh the required amount of this compound powder. For improved suspension, the particle size can be reduced by gentle grinding with a mortar and pestle.

  • Prepare a 0.5% solution of CMC-Na in sterile water.

  • Add a small amount of the 0.5% CMC-Na solution to the this compound powder to form a paste.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously triturating or vortexing to ensure a uniform suspension.

  • Use a homogenizer or sonicator to ensure the formation of a fine, homogeneous suspension.

  • Visually inspect the suspension for uniformity before each administration. Ensure the suspension is well-mixed immediately before drawing it into the gavage needle.

Mandatory Visualization

CDK8_CDK19_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mediator Mediator Complex Signal Signal Receptor Receptor Signal->Receptor Activation SMADs SMADs Receptor->SMADs Phosphorylation STATs STATs Receptor->STATs Phosphorylation pSMADs pSMADs SMADs->pSMADs Translocation pSTATs pSTATs (S727/S726) STATs->pSTATs Translocation CDK8_CDK19 CDK8/CDK19 CycC Cyclin C CDK8_CDK19->pSTATs Phosphorylation (S727/S726) RNA_Pol_II RNA Pol II CDK8_CDK19->RNA_Pol_II Regulation MED12_13 MED12/13 Core_Mediator Core Mediator Subunits pSMADs->CDK8_CDK19 Recruitment pSTATs->CDK8_CDK19 Recruitment Transcription_Factors Other TFs (e.g., YAP1) Transcription_Factors->CDK8_CDK19 Recruitment Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression SEL120_34A This compound SEL120_34A->CDK8_CDK19 Inhibition

Caption: Simplified CDK8/CDK19 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso mix_stock Add DMSO Stock to Vehicle dissolve_dmso->mix_stock prepare_vehicle Prepare Vehicle (PEG300, Tween-80) prepare_vehicle->mix_stock add_aqueous Add Saline/PBS mix_stock->add_aqueous final_formulation Final Formulation add_aqueous->final_formulation administer Administer to Animal final_formulation->administer end End administer->end

Caption: Workflow for preparing a this compound formulation using a co-solvent system.

Troubleshooting_Logic start Insolubility Issue with this compound check_solvent Using Aqueous Solvent Directly? start->check_solvent yes_aq Use Co-solvent System check_solvent->yes_aq Yes no_aq Precipitation During Dilution? check_solvent->no_aq No end Solubility Achieved yes_aq->end yes_precip Optimize Formulation no_aq->yes_precip Yes no_precip Consider Suspension (e.g., with CMC-Na) no_aq->no_precip No yes_precip->end no_precip->end

Caption: Logical workflow for troubleshooting this compound insolubility issues.

References

Technical Support Center: Interpreting Variable Responses to SEL120-34A in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the variable responses observed with SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, orally bioavailable small molecule that selectively inhibits CDK8 and its paralog CDK19.[1][2] Its primary mechanism of action is the inhibition of phosphorylation of the Signal Transducer and Activator of Transcription 5 (STAT5) at serine 726 (S726) and STAT1 at serine 727 (S727).[3][4][5] By blocking these phosphorylation events, this compound disrupts oncogenic transcriptional programs, particularly those dependent on STAT5 and the NUP98-HOXA9 fusion protein, which are crucial for the proliferation and survival of certain cancer cells, especially in Acute Myeloid Leukemia (AML).[3][4][6]

Q2: Why do different cell lines show varying sensitivity to this compound?

A2: The differential sensitivity of cell lines to this compound is primarily linked to their dependency on the signaling pathways targeted by the inhibitor. A key determinant of sensitivity is the baseline level of phosphorylated STAT5 at serine 726 (pSTAT5 S726).[3][4][6]

  • Sensitive Cell Lines: Typically exhibit high endogenous levels of pSTAT5 (S726). These cells are often characterized by an undifferentiated, stem-cell-like phenotype and rely on the CDK8/STAT5 signaling axis for their proliferation and survival.[2][3]

  • Resistant Cell Lines: Generally have low or undetectable levels of pSTAT5 (S726).[3][6] These cells may have a more differentiated phenotype and are not dependent on the CDK8/STAT5 pathway, thus rendering this compound less effective.[3]

Q3: What are the known biomarkers for predicting sensitivity to this compound?

A3: The most reliable predictive biomarker for sensitivity to this compound is the presence of high levels of phosphorylated STAT5 at serine 726 (pSTAT5 S726).[2][3][6] High levels of phosphorylated STAT1 at serine 727 (pSTAT1 S727) have also been associated with sensitivity.[3] Therefore, assessing the baseline phosphorylation status of these proteins in your cell line of interest is highly recommended before initiating treatment.

Q4: In which cancer types has this compound shown the most promise?

A4: Preclinical and clinical studies have highlighted the potential of this compound primarily in hematological malignancies, with a particular focus on Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS).[2] Its efficacy is especially pronounced in AML subtypes characterized by high STAT5 activation.[2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: My cell line, which was expected to be sensitive, is showing resistance to this compound.

Possible Cause Suggested Solution
Low or absent pSTAT5 (S726) levels. Confirm the baseline pSTAT5 (S726) levels in your specific cell stock using Western blotting. Cell lines can exhibit genetic drift and changes in signaling pathways over time and with varying culture conditions.
Suboptimal drug concentration or treatment duration. Perform a dose-response experiment with a broad range of this compound concentrations and multiple time points to determine the optimal IC50 for your specific cell line and experimental conditions.
Cell culture conditions affecting signaling pathways. Ensure consistent cell culture practices, including media composition, serum concentration, and cell density, as these can influence cellular signaling and drug response.
Development of acquired resistance. If cells are treated for extended periods, they may develop resistance. Consider performing transcriptomic or proteomic analysis to identify potential mechanisms of acquired resistance.

Issue 2: High variability in results between replicate experiments.

Possible Cause Suggested Solution
Inconsistent cell seeding density. Ensure accurate and consistent cell counting and seeding for all experiments. Use a cell counter for better precision.
Variability in drug preparation. Prepare fresh stock solutions of this compound and use consistent dilution methods. Ensure complete solubilization of the compound.
Edge effects in multi-well plates. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Assay timing and reagent consistency. Perform assays at consistent time points after treatment and ensure that all reagents are within their expiration dates and handled correctly.

Issue 3: Difficulty in detecting a significant decrease in pSTAT5 (S726) levels after treatment.

Possible Cause Suggested Solution
Inappropriate antibody for Western blotting. Use a validated antibody specific for phosphorylated STAT5 at serine 726.
Timing of protein extraction. The inhibition of pSTAT5 can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximum inhibition.
Insufficient drug concentration. Ensure that the concentration of this compound used is sufficient to inhibit CDK8 in your cell line. Refer to dose-response data.
High phosphatase activity. Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of STAT5 during sample preparation.

Data Presentation

Table 1: In Vitro Activity of this compound in Various AML Cell Lines

Cell LinepSTAT5 (S726) StatusGI50 (µM)Response
KG-1High< 1Sensitive
SKNO-1Not Reported< 1Sensitive
HEL-60Not Reported< 1Sensitive
MOLM-16Not Reported< 1Sensitive
OciAML-2Not Reported< 1Sensitive
MV-4-11Not Reported< 1Sensitive
MOLM-6Not Reported< 1Sensitive
OciAML-3Not Reported< 1Sensitive
MOLM-13Negative> 1Resistant

GI50: 50% growth inhibition concentration. Data sourced from publicly available research.[3] It is recommended to determine the precise IC50/GI50 in your own laboratory setting.

Table 2: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
CDK8/CycC4.4
CDK19/CycC10.4
CDK91070

IC50: 50% inhibitory concentration.[1][5]

Experimental Protocols

1. Cell Viability Assay (MTT/XTT or equivalent)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 4-24 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. Western Blotting for pSTAT5 (S726) Detection

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pSTAT5 (S726) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the pSTAT5 signal to the loading control.

Mandatory Visualizations

SEL120_34A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates (Tyr) pSTAT5_Y pSTAT5 (Tyr) STAT5->pSTAT5_Y CDK8_CycC CDK8/CycC pSTAT5_Y->CDK8_CycC pSTAT5_S pSTAT5 (Ser726) CDK8_CycC->pSTAT5_S Phosphorylates (Ser726) pSTAT5_Dimer pSTAT5 Dimer pSTAT5_S->pSTAT5_Dimer Dimerization DNA DNA pSTAT5_Dimer->DNA Binds Transcription Transcription DNA->Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Leads to SEL120_34A This compound SEL120_34A->CDK8_CycC Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Line Culture (e.g., AML cell lines) Start->Cell_Culture Characterization 2. Baseline Characterization (Western Blot for pSTAT5 S726) Cell_Culture->Characterization Treatment 3. This compound Treatment (Dose-response & Time-course) Characterization->Treatment Viability_Assay 4a. Cell Viability Assay (MTT, XTT, etc.) Treatment->Viability_Assay Mechanism_Study 4b. Mechanistic Studies Treatment->Mechanism_Study Data_Analysis 5. Data Analysis (IC50, Statistical Analysis) Viability_Assay->Data_Analysis Western_Blot Western Blot (pSTAT5, Cleaved Caspase-3) Mechanism_Study->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Study->Apoptosis_Assay Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation End End Interpretation->End Troubleshooting_Logic Start Unexpected Resistance to this compound Check_pSTAT5 Is baseline pSTAT5 (S726) level high? Start->Check_pSTAT5 Yes_pSTAT5 Yes Check_pSTAT5->Yes_pSTAT5 No_pSTAT5 No Check_pSTAT5->No_pSTAT5 Check_Protocol Review experimental protocol. (Drug conc., duration, etc.) Yes_pSTAT5->Check_Protocol Resistant_Phenotype Cell line is likely intrinsically resistant. No_pSTAT5->Resistant_Phenotype Conclusion Draw Conclusion Resistant_Phenotype->Conclusion Protocol_OK OK Check_Protocol->Protocol_OK Protocol_Issue Issue Check_Protocol->Protocol_Issue Check_Culture Investigate cell culture conditions and cell line integrity. Protocol_OK->Check_Culture Optimize_Protocol Optimize drug concentration and treatment time. Protocol_Issue->Optimize_Protocol Optimize_Protocol->Conclusion Check_Culture->Conclusion

References

Technical Support Center: Identifying Biomarkers of SEL120-34A Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of sensitivity to SEL120-34A, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of CDK8 and its paralog CDK19.[1] CDK8 is a component of the Mediator complex, which regulates transcription.[2] By inhibiting CDK8, this compound modulates the transcription of genes involved in oncogenic pathways. A key mechanism of action is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[2][3][4][5] This inhibition of STAT phosphorylation is crucial for its anti-cancer activity, particularly in acute myeloid leukemia (AML).[3][5]

Q2: What are the primary biomarkers for predicting sensitivity to this compound?

The primary biomarkers associated with sensitivity to this compound are elevated basal levels of phosphorylated STAT1 (pSTAT1 S727) and phosphorylated STAT5 (pSTAT5 S726).[2][3][5] Cancer cell lines, particularly AML cells, with high levels of these specific serine phosphorylations have shown greater sensitivity to this compound treatment.[2][3][5] Therefore, assessing the baseline phosphorylation status of STAT1 S727 and STAT5 S726 in your experimental model is a critical first step in determining potential sensitivity.

Q3: My cells show low or undetectable levels of pSTAT1 (S727) and pSTAT5 (S726). Does this mean they will be resistant to this compound?

Based on current research, a lack of or low levels of pSTAT1 (S727) and pSTAT5 (S726) are correlated with resistance to this compound.[2] Cells that are negative for activated STAT5 have been shown to be resistant.[2] However, cancer biology is complex, and other factors could potentially influence sensitivity. It is recommended to perform dose-response studies to empirically determine the sensitivity of your specific cell line.

Q4: How can I confirm that this compound is engaging its target in my experimental system?

Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of STAT1 at S727 and STAT5 at S726 following treatment with this compound.[3][6] This can be assessed using techniques such as Western blotting or immunofluorescence. A significant reduction in the levels of pSTAT1 (S727) and pSTAT5 (S726) upon treatment would indicate that this compound is effectively inhibiting CDK8 activity in your cells.

Q5: Are there any known downstream transcriptional effects of this compound that can be used as pharmacodynamic biomarkers?

Yes, this compound treatment leads to the regulation of STAT- and NUP98-HOXA9-dependent transcription.[2][3] Therefore, changes in the expression of downstream target genes of these transcription factors can serve as pharmacodynamic biomarkers. Researchers can use techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of relevant genes before and after treatment.

Troubleshooting Guides

Problem 1: Inconsistent or no signal for pSTAT1 (S727) and pSTAT5 (S726) by Western Blot.

  • Possible Cause 1: Low basal phosphorylation levels.

    • Solution: Ensure you are using a cell line known to have high basal pSTAT1/pSTAT5 levels. If not, consider stimulating the cells with an appropriate cytokine (e.g., IFNγ for STAT1) to induce phosphorylation before this compound treatment.

  • Possible Cause 2: Suboptimal antibody performance.

    • Solution: Validate your primary antibodies for pSTAT1 (S727) and pSTAT5 (S726) using positive controls (e.g., lysates from stimulated cells or cell lines known to have high expression). Ensure you are using the recommended antibody dilution and incubation conditions.

  • Possible Cause 3: Issues with sample preparation.

    • Solution: Prepare cell lysates in the presence of phosphatase inhibitors to prevent dephosphorylation of your target proteins. Ensure proper protein quantification and load equal amounts of protein for each sample.

Problem 2: High IC50 value obtained in a cell viability assay, suggesting resistance.

  • Possible Cause 1: Cell line is genuinely resistant.

    • Solution: Confirm the biomarker status (low/negative pSTAT1 S727 and pSTAT5 S726). If the biomarkers are absent, the cell line is likely resistant. Consider testing other cell lines with the appropriate biomarker profile.

  • Possible Cause 2: Insufficient drug exposure time.

    • Solution: The effects of this compound on cell viability may be time-dependent. Extend the incubation time with the compound (e.g., up to 10 days for some AML cell lines) and perform a time-course experiment to determine the optimal treatment duration.[7]

  • Possible Cause 3: Issues with the cell viability assay.

    • Solution: Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the cell seeding density is optimal. Run appropriate controls, including vehicle-only treated cells.

Problem 3: No significant change in the expression of downstream target genes by qRT-PCR.

  • Possible Cause 1: Inappropriate time point for analysis.

    • Solution: Transcriptional changes can be transient. Perform a time-course experiment (e.g., 4, 8, 24 hours) after this compound treatment to identify the optimal time point for observing changes in gene expression.

  • Possible Cause 2: Selected target genes are not regulated by STAT1/5 in your cell line.

    • Solution: Perform a literature search or a preliminary screen (e.g., RNA-seq) to identify robust STAT1/5 target genes in your specific cellular context.

  • Possible Cause 3: Poor RNA quality or inefficient cDNA synthesis.

    • Solution: Ensure that the extracted RNA is of high quality (RIN > 8). Use a reliable reverse transcription kit and appropriate primers for cDNA synthesis. Include no-RT controls to check for genomic DNA contamination.

Quantitative Data Summary

Cell LineIC50 (this compound)Treatment DurationBiomarker StatusReference
TEX (AML)8 nM10 dayspSTAT1/pSTAT5 positive[7]
c-Kit+ (AML)119 nM7 daysNot specified[7]
KG-1 (AML)SensitiveProlonged treatmentpSTAT5 S726 positive[5]
MOLM13 (AML)ResistantProlonged treatmentpSTAT5 S726 negative[5]
In Vivo ModelTreatment DoseOutcomeReference
Murine AML Xenograft20 mg/kg (oral, 12 days)78% leukemia cells in peripheral blood (vs 87% in control)[7]
Murine AML Xenograft40 mg/kg (oral, 12 days)67% leukemia cells in peripheral blood (vs 87% in control)[7]

Experimental Protocols

Protocol 1: Western Blot Analysis of pSTAT1 (S727) and pSTAT5 (S726)
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with desired concentrations of this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSTAT1 (S727), pSTAT5 (S726), total STAT1, total STAT5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Protocol 2: Cell Viability Assay (MTT) for IC50 Determination
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include vehicle-only and no-treatment controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours to 10 days).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for STAT-Dependent Gene Expression
  • RNA Extraction:

    • Treat cells with this compound or vehicle control.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qRT-PCR:

    • Prepare the PCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Perform the qRT-PCR using a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Visualizations

SEL120_34A_Signaling_Pathway SEL120_34A This compound CDK8_Mediator CDK8/Mediator Complex SEL120_34A->CDK8_Mediator Inhibits pSTAT1 pSTAT1 (S727) CDK8_Mediator->pSTAT1 Phosphorylates pSTAT5 pSTAT5 (S726) CDK8_Mediator->pSTAT5 Phosphorylates STAT1 STAT1 STAT5 STAT5 Transcription STAT-dependent Gene Transcription pSTAT1->Transcription Activates pSTAT5->Transcription Activates Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation Promotes Biomarker_Identification_Workflow Start Start: Cancer Cell Line Biomarker_Screening Biomarker Screening: Assess basal pSTAT1 (S727) & pSTAT5 (S726) levels Start->Biomarker_Screening High_pSTAT High pSTAT1/pSTAT5 Biomarker_Screening->High_pSTAT Low_pSTAT Low/Negative pSTAT1/pSTAT5 Biomarker_Screening->Low_pSTAT Dose_Response Dose-Response Assay: Determine IC50 of this compound High_pSTAT->Dose_Response Resistant Resistant Phenotype Low_pSTAT->Resistant Target_Engagement Target Engagement: Confirm inhibition of pSTAT1/pSTAT5 by Western Blot Dose_Response->Target_Engagement Downstream_Analysis Downstream Analysis: Analyze changes in STAT-dependent gene expression (qRT-PCR) Target_Engagement->Downstream_Analysis Sensitive Sensitive Phenotype Downstream_Analysis->Sensitive Troubleshooting_Logic rect_node rect_node Start Inconsistent Western Blot Signal? Check_Basal Low basal phosphorylation? Start->Check_Basal Check_Antibody Suboptimal antibody? Check_Basal->Check_Antibody No Action_Stimulate Action: Stimulate cells Check_Basal->Action_Stimulate Yes Check_Lysis Lysis buffer issue? Check_Antibody->Check_Lysis No Action_Validate_Ab Action: Validate antibody Check_Antibody->Action_Validate_Ab Yes Action_Add_Inhibitors Action: Add phosphatase inhibitors Check_Lysis->Action_Add_Inhibitors Yes Resolved Signal Restored Action_Stimulate->Resolved Action_Validate_Ab->Resolved Action_Add_Inhibitors->Resolved

References

addressing unexpected results in SEL120-34A functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SEL120-34A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing unexpected results in functional assays involving this potent and selective CDK8/19 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a type I, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, which are components of the Mediator complex that regulates transcription.[1][2] By inhibiting CDK8/19, this compound prevents the phosphorylation of downstream targets, notably including STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3][4] This inhibition of STAT phosphorylation is a key event that disrupts oncogenic transcriptional programs in sensitive cancer cells, particularly in acute myeloid leukemia (AML).[1][2][5]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the assay conditions. Reported values are in the low nanomolar range, highlighting its potency.

Target ComplexReported IC50
CDK8/CycC4.4 nM
CDK19/CycC10.4 nM
CDK9/CycT1070 nM (>200-fold selectivity over CDK8)
Data sourced from multiple studies.[1][6][7]

Q3: How should I prepare and store this compound stock solutions?

A3: For long-term storage, this compound should be kept at -20°C as a dry powder.[3] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final DMSO concentration in your assay is low and consistent across all experimental and control groups to prevent solvent-induced artifacts.[8]

Q4: In which cancer cell lines has this compound shown the most significant activity?

A4: this compound has demonstrated the strongest anti-proliferative activity in hematological malignancies.[6] It is particularly effective in acute myeloid leukemia (AML) cell lines that exhibit high basal levels of STAT1 S727 and STAT5 S726 phosphorylation.[1][2][4] Sensitivity to the compound often correlates with the presence of these phosphorylated STAT proteins.[1][5]

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during your functional assays with this compound.

Issue 1: No Inhibition of STAT1/STAT5 Phosphorylation Observed in Western Blot

You've treated your cells with this compound but see no decrease in pSTAT1(S727) or pSTAT5(S726) levels.

Possible Causes and Troubleshooting Steps:

  • Cell Line Insensitivity: The chosen cell line may not have active CDK8/19-STAT signaling.

    • Action: Confirm that your cell line has detectable basal levels of pSTAT1(S727) and/or pSTAT5(S726) before treatment. If not, consider using a positive control cell line known to be sensitive, such as certain AML cell lines (e.g., KG-1).[1][9]

  • Suboptimal Treatment Conditions: The concentration or duration of treatment may be insufficient.

    • Action: Perform a dose-response and time-course experiment. While potent, the cellular effects might require several hours to become apparent. A treatment duration of 4 to 24 hours is often reported.[1][4][10]

  • Compound Inactivity: The this compound may have degraded.

    • Action: Prepare a fresh dilution from a new stock aliquot. Ensure proper storage conditions have been maintained.[3]

  • Experimental Workflow:

    • Action: Ensure that phosphatase inhibitors are included in your cell lysis buffer to protect the phosphorylation status of your proteins of interest.

G start Start: No decrease in pSTAT1/STAT5 observed check_basal Check Basal pSTAT Levels in Untreated Cells start->check_basal no_basal Result: Basal pSTAT levels are undetectable. Conclusion: Cell line may be inappropriate for this assay. check_basal->no_basal No basal_ok Basal pSTAT levels are present. check_basal->basal_ok Yes check_dose_time Perform Dose-Response & Time-Course Experiment basal_ok->check_dose_time dose_time_ok No inhibition at any dose or time point. check_dose_time->dose_time_ok No Inhibition inhibition_seen Result: Inhibition is now observed. Conclusion: Initial conditions were suboptimal. check_dose_time->inhibition_seen Inhibition Observed check_compound Prepare Fresh this compound from a New Stock dose_time_ok->check_compound compound_ok Still no inhibition. check_compound->compound_ok No Inhibition compound_works Result: Inhibition is now observed. Conclusion: Previous compound stock or dilution had degraded. check_compound->compound_works Inhibition Observed check_lysis_buffer Verify Phosphatase Inhibitor Presence in Lysis Buffer compound_ok->check_lysis_buffer lysis_ok Inhibitors were present. Review entire protocol for other potential errors. check_lysis_buffer->lysis_ok Inhibitors Present lysis_bad Result: Inhibition is now observed. Conclusion: Phosphatases were degrading pSTAT in lysates. check_lysis_buffer->lysis_bad Inhibitors Added

Caption: Standard workflow for a cell growth inhibition assay.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT1 Inhibition

This protocol details the method for assessing the inhibition of IFNγ-induced STAT1 phosphorylation in HCT-116 cells.

  • Cell Seeding: Seed HCT-116 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. [6]2. Serum Starvation: Synchronize cells by incubating in a low-serum medium (e.g., 0.5% FBS) for 24 hours. [6]3. Pre-treatment with this compound: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-2 hours. [6][10]4. Stimulation: Add a stimulating agent like Interferon-gamma (IFNγ) to induce STAT1 phosphorylation and incubate for the desired time (e.g., 4 hours). [1][4]5. Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against pSTAT1(S727), total STAT1, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

CDK8/STAT1 Signaling Pathway

G IFNg IFNγ IFNGR IFNγ Receptor IFNg->IFNGR JAK JAK IFNGR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates (Y701) pSTAT1_Y701 pSTAT1 (Y701) STAT1->pSTAT1_Y701 Transcription Gene Transcription pSTAT1_Y701->Transcription activate pSTAT1_S727 pSTAT1 (S727) pSTAT1_S727->Transcription activate CDK8 CDK8/CycC (Mediator Complex) CDK8->pSTAT1_S727 phosphorylates (S727) SEL120 This compound SEL120->CDK8 inhibits

Caption: this compound inhibits CDK8-mediated STAT1 S727 phosphorylation.

This technical support guide provides a starting point for addressing common issues encountered when working with this compound. Given the complexities of cell-based assays, careful optimization and the use of appropriate controls are paramount for generating reliable and reproducible data.

References

improving the efficacy of SEL120-34A in non-responder cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SEL120-34A. The information is designed to help address common issues, particularly regarding cellular non-responsiveness, and to propose strategies for improving experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] Its primary mechanism involves the inhibition of the kinase activity of the CDK8/CycC and CDK19/CycC complexes, which are part of the Mediator complex that regulates transcription.[1] A key downstream effect of this compound is the inhibition of phosphorylation of STAT1 on serine 727 (S727) and STAT5 on serine 726 (S726).[1][3][4] This leads to the deregulation of gene expression programs controlled by these transcription factors, including those involved in oncogenesis.[1][5]

Q2: How do I determine if my cell line is likely to be a "responder" or "non-responder"?

A2: The sensitivity of cancer cells to this compound, particularly in Acute Myeloid Leukemia (AML), strongly correlates with the phosphorylation status of STAT5 at S726.[1][3][6]

  • Responder cells often exhibit high baseline levels of phosphorylated STAT5 (pSTAT5 S726) and may have characteristics of hematopoietic stem cells.[1] They are also associated with the expression of NUP98-HOXA9 target genes.[1]

  • Non-responder cells typically lack activated STAT5 and may show signs of lineage commitment.[1][3]

A preliminary western blot to assess the endogenous levels of pSTAT5 S726 in your cell line of interest can serve as a strong predictive biomarker for sensitivity.

Q3: What is the recommended concentration range for in vitro studies?

A3: For in vitro cell-based assays, a concentration range of 0.1 µM to 1 µM is a common starting point. Responder AML cell lines typically show a GI50 of less than 1 µM.[1] Non-responder cells are classified as having a GI50 greater than 1 µM.[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide: Low or No Efficacy in Cell Lines

If you are observing limited or no response to this compound in your cell culture experiments, consult the following troubleshooting guide.

Issue 1: Sub-optimal Efficacy or Complete Lack of Response

Potential Cause: The target cell line may be a true non-responder due to its intrinsic biology.

Troubleshooting Steps:

  • Confirm the Molecular Profile of Your Cells:

    • Action: Perform a baseline western blot to determine the phosphorylation status of STAT5 (S726) and STAT1 (S727).

    • Expected Outcome: Responder cells are expected to have detectable levels of pSTAT5 S726.[1][6] If your cells are negative for pSTAT5 S726, they are likely to be resistant to single-agent this compound treatment.[1][3]

  • Consider Combination Therapies: If your cells are confirmed non-responders to monotherapy, efficacy can potentially be enhanced through synergistic drug combinations.

    • For RAS-Mutant Cancers: Combine this compound with a MEK inhibitor. CDK8 inhibition can block the transcriptional adaptation that leads to MEK inhibitor resistance.[7][8]

    • For Colorectal Cancer (CRC): Consider co-treatment with standard-of-care chemotherapies or radiation, especially if the cells are stimulated with interferons. This compound can regulate the interferon-related DNA damage resistance signature (IRDS).[4]

    • To Enhance Immune Response: In an appropriate co-culture or in vivo model, combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1) or SMAC mimetics. CDK8/19 inhibition has been shown to enhance the cytotoxic activity of NK cells.[9][10]

Issue 2: Inconsistent Results Between Experiments

Potential Cause: Experimental variability or sub-optimal protocol.

Troubleshooting Steps:

  • Synchronize Cells Before Treatment:

    • Action: For signaling pathway studies, synchronize cells by serum starvation (e.g., 0.5% FBS for 24 hours) before adding this compound and the stimulus (e.g., IFN-γ or 10% FBS).[2]

    • Rationale: This minimizes variability in cell cycle state, which can influence signaling pathways and drug response.

  • Verify Compound Stability and Activity:

    • Action: Ensure the compound is properly stored and that the solvent (e.g., DMSO) concentration is consistent across all experimental conditions and does not exceed cytotoxic levels (typically <0.1%).

  • Confirm Target Engagement:

    • Action: After treatment with this compound, perform a western blot to confirm the inhibition of pSTAT5 S726 or pSTAT1 S727.

    • Rationale: This validates that the drug is entering the cells and engaging its primary target. Maximal inhibition of pSTAT5 S726 can be observed as early as 1 hour after treatment.[6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target Kinase IC50 (nM)
CDK8/CycC 4.4[2]
CDK19/CycC 10.4[2]

| CDK9 | 1070[2] |

Table 2: Growth Inhibition (GI50) of this compound in Various AML Cell Lines

Cell Line Classification GI50 (µM) pSTAT5 S726 Status
SKNO-1 Responder < 1 Positive
KG-1 Responder < 1 Positive[6]
HEL-60 Responder < 1 Not Specified
MOLM-16 Responder < 1 Not Specified
MV-4-11 Responder < 1 Not Specified
OciAML-2 Responder < 1 Not Specified
MOLM-6 Responder < 1 Not Specified
OciAML-3 Responder < 1 Not Specified
MOLM-13 Non-Responder > 1 Negative[6]

(Data for responder/non-responder classification and GI50 values sourced from[1])

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT Phosphorylation
  • Cell Seeding and Treatment: Seed cells (e.g., HCT-116 or AML cell lines) in 6-well plates.[2]

  • Synchronization (Optional but Recommended): Once cells reach desired confluency, synchronize by incubating in media with 0.5% FBS for 24 hours.[2]

  • Inhibitor Pre-treatment: Pre-treat cells with this compound at the desired concentration (e.g., 0.1-1 µM) or vehicle (DMSO) for 1 hour.[2]

  • Stimulation: Add stimulus such as IFN-γ (for pSTAT1) or maintain in growth media (for pSTAT5 in AML cells) for the desired time (e.g., 4 hours for IFN-γ).[2]

  • Cell Lysis: Wash cells once with ice-cold PBS, then lyse using a standard RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against pSTAT1 (S727), STAT1, pSTAT5 (S726), STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

Visualizations

This compound Mechanism of Action

SEL120_MoA CDK8 CDK8/CDK19 STAT STAT1 / STAT5 CDK8->STAT Phosphorylation SEL120 This compound SEL120->CDK8 pSTAT pSTAT1 (S727) pSTAT5 (S726) Transcription Oncogenic Gene Transcription pSTAT->Transcription Activation

Caption: this compound inhibits CDK8/19, preventing STAT1/5 phosphorylation and oncogenic transcription.

Troubleshooting Logic for Non-Responder Cells

Troubleshooting_Flow Start Start: Low this compound Efficacy Check_pSTAT5 Q: Is baseline pSTAT5 (S726) positive in your cells? Start->Check_pSTAT5 Is_Responder Likely Responder Cell Line. Investigate experimental protocol. Check_pSTAT5->Is_Responder Yes Is_NonResponder Likely Non-Responder Cell Line. Check_pSTAT5->Is_NonResponder No Consider_Combo Strategy: Test Combination Therapies (e.g., + MEK inhibitor, + Immunotherapy) Is_NonResponder->Consider_Combo

Caption: A decision-making workflow for addressing low efficacy of this compound.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_endpoints Endpoints A 1. Cell Culture (Responder vs. Non-Responder) B 2. Treatment (Dose-response of this compound) A->B C 3. Assay Endpoint Viability Cell Viability (e.g., GI50) C->Viability Western Target Engagement (pSTAT5 Western Blot) C->Western Apoptosis Apoptosis Assay (e.g., Cleaved Caspase-3) C->Apoptosis

References

Validation & Comparative

A Comparative Guide to SEL120-34A and Other CDK8 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SEL120-34A (also known as RVU120) and other prominent Cyclin-Dependent Kinase 8 (CDK8) inhibitors in the context of cancer research. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

Introduction to CDK8 Inhibition in Oncology

Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key components of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription.[1] Dysregulation of CDK8 activity has been implicated in the progression of various cancers, including acute myeloid leukemia (AML), colorectal cancer, and breast cancer, making it an attractive target for therapeutic intervention.[2][3] CDK8 inhibitors function by competitively binding to the ATP pocket of the kinase, thereby modulating the transcription of oncogenic signaling pathways.[4] This guide focuses on this compound, a first-in-class CDK8/CDK19 inhibitor, and compares its performance with other notable inhibitors in the field.[5]

Mechanism of Action: Targeting the STAT Pathway

A primary mechanism of action for this compound and other CDK8 inhibitors is the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathway.[6][7] Specifically, these inhibitors have been shown to decrease the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[8][9] This phosphorylation is critical for the full transcriptional activity of STAT proteins, which drive the expression of genes involved in cell proliferation and survival.[8] By inhibiting this process, CDK8 inhibitors can suppress oncogenic transcription programs, leading to anti-tumor effects, particularly in hematological malignancies like AML.[5][6]

CDK8_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates (Y701) STAT5 STAT5 JAK->STAT5 Phosphorylates (Y694) pY_STAT1 pY-STAT1 STAT1->pY_STAT1 pY_STAT5 pY-STAT5 STAT5->pY_STAT5 pY_pS_STAT1 pY-pS-STAT1 pY_STAT1->pY_pS_STAT1 pY_pS_STAT5 pY-pS-STAT5 pY_STAT5->pY_pS_STAT5 Gene_Expression Oncogenic Gene Expression pY_pS_STAT1->Gene_Expression Dimerizes & Translocates pY_pS_STAT5->Gene_Expression Dimerizes & Translocates CDK8_Inhibitor This compound & Other CDK8 Inhibitors CDK8_CycC CDK8/CycC CDK8_Inhibitor->CDK8_CycC Inhibits CDK8_CycC->pY_STAT1 Phosphorylates (S727) CDK8_CycC->pY_STAT5 Phosphorylates (S726) Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

CDK8 signaling pathway and inhibitor action.

Comparative Efficacy of CDK8 Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other CDK8 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundCDK8/CycC IC50 (nM)CDK19/CycC IC50 (nM)Reference(s)
This compound 4.410.4[8][10]
Senexin B Comparable to this compoundNot specified[8]
CCT251545 Comparable to this compoundNot specified[8]
BI-1347 1.0 - 1.8Not specified[11][12]
MK256 ~2.6Not specified

Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines

CompoundCell LineIC50/GI50 (nM)Assay DurationReference(s)
This compound TEX810 days[13][14]
c-Kit+ AML1197 days[13][14]
Senexin B TEX3110 days[13][14]
c-Kit+ AML1437 days[13][14]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor potential of CDK8 inhibitors. This compound, when administered orally in a murine AML model, showed a dose-dependent reduction in leukemia burden in both peripheral blood and bone marrow.[13][14] Similarly, BI-1347 has shown tumor growth inhibition in in vivo xenograft models.[11]

Clinical Development

Several CDK8 inhibitors have advanced to clinical trials. This compound (RVU120) is currently in Phase I/II trials for patients with relapsed/refractory metastatic or advanced solid tumors, as well as for AML and myelodysplastic syndromes (MDS).[4][15] Other CDK8 inhibitors in clinical development include TSN084 and BCD-115, which are being investigated in patients with advanced malignant tumors and ER-positive breast cancer, respectively.[4][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CDK8 inhibitors.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound against CDK8/CycC and CDK19/CycC kinase activity.

Methodology:

  • Recombinant CDK8/CycC or CDK19/CycC enzyme is incubated with a kinase substrate (e.g., a peptide substrate) and ATP in a reaction buffer.

  • The test compound is added at various concentrations to determine its inhibitory effect.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified, often using a luminescence-based method such as ADP-Glo™, which measures the amount of ADP produced.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Western Blotting for Phospho-STAT1/5

Objective: To assess the effect of CDK8 inhibitors on the phosphorylation of STAT1 (S727) and STAT5 (S726) in cancer cells.

Methodology:

  • Cancer cell lines (e.g., AML cell lines) are treated with the CDK8 inhibitor at various concentrations for a specified time.

  • Cells are lysed to extract total protein, and protein concentration is determined.

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is incubated with primary antibodies specific for phospho-STAT1 (S727) and phospho-STAT5 (S726), as well as total STAT1 and STAT5 as loading controls.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.

  • The protein bands are visualized and quantified using an imaging system to determine the relative levels of phosphorylated STAT proteins.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of CDK8 inhibitors on the proliferation and viability of cancer cells.

Methodology:

  • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the CDK8 inhibitor.

  • After a defined incubation period (e.g., 72 hours to 10 days), a reagent such as CellTiter-Glo® is added to the wells.

  • This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active, viable cells.

  • The luminescence is measured using a plate reader.

  • The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.

In Vivo AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a CDK8 inhibitor in a living organism.

Methodology:

  • Immunodeficient mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells, either subcutaneously or intravenously.

  • Once tumors are established or leukemia is engrafted, the mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group, typically via oral gavage, at one or more dose levels for a specified duration. The control group receives a vehicle.

  • Tumor volume is measured regularly (for subcutaneous models), or leukemia burden is assessed by monitoring the percentage of human cancer cells in the peripheral blood or bone marrow.

  • Animal body weight and overall health are monitored as indicators of toxicity.

  • At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth or leukemia burden in the treated group to the control group.

Preclinical to clinical workflow for CDK8 inhibitors.

Conclusion

This compound is a potent and selective inhibitor of CDK8/CDK19 with demonstrated preclinical activity, particularly in AML models, through the suppression of STAT1 and STAT5 phosphorylation. Comparative data suggests that its potency is in a similar range to other leading CDK8 inhibitors like BI-1347. The advancement of this compound and other CDK8 inhibitors into clinical trials underscores the therapeutic potential of targeting this pathway in oncology. The provided experimental frameworks offer a basis for the continued investigation and comparison of these and future CDK8-targeting compounds.

References

Validating SEL120-34A's Impact on STAT Phosphorylation: A Comparative Analysis with Ruxolitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SEL120-34A and Ruxolitinib, focusing on their distinct mechanisms for modulating STAT phosphorylation. Experimental data is presented to support the validation of this compound's effects, with Ruxolitinib serving as a well-characterized inhibitor of the JAK/STAT pathway.

Differential Inhibition of STAT Phosphorylation

This compound and Ruxolitinib target the STAT signaling cascade at different points, leading to distinct effects on the phosphorylation status of STAT proteins. This compound, a novel and potent inhibitor of Cyclin-dependent kinase 8 (CDK8), has been shown to specifically inhibit the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) in cancer cells.[1][2][3][4] In contrast, Ruxolitinib, a well-established inhibitor of Janus kinases (JAK1 and JAK2), acts upstream in the pathway to block the tyrosine phosphorylation of STAT proteins, such as STAT1 at tyrosine 701 (Y701) and STAT5 at tyrosine 694 (Y694).[2][5]

This fundamental difference in their mechanism of action is crucial for understanding their biological effects and for designing experiments to validate their respective targets. The differential impact on serine versus tyrosine phosphorylation provides a clear experimental readout to distinguish the activity of these two compounds.

Comparative Data on STAT Phosphorylation Inhibition

The following table summarizes the differential effects of this compound and Ruxolitinib on STAT1 and STAT5 phosphorylation as determined by Western blot analysis in JAK2 V617F mutant SET-2 cells.

CompoundTargetSTAT1 Phosphorylation SiteSTAT5 Phosphorylation Site
This compound CDK8[1][2][3]Inhibits Serine 727 (pS727) [1][2]Inhibits Serine 726 (pS726) [1][2]
Ruxolitinib JAK1/JAK2[5][6]Inhibits Tyrosine 701 (pY701) [2]Inhibits Tyrosine 694 (pY694) [2]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical JAK/STAT signaling pathway and highlights the distinct points of intervention for this compound and Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK pJAK (Active) JAK->pJAK STAT STAT pJAK->STAT Tyrosine Phosphorylation pY_STAT pY-STAT STAT->pY_STAT pY_STAT_dimer pY-STAT Dimer pY_STAT->pY_STAT_dimer Dimerization pS_STAT pS-STAT pY_STAT->pS_STAT Gene_Transcription Gene Transcription pY_STAT_dimer->Gene_Transcription Nuclear Translocation CDK8 CDK8 CDK8->pY_STAT Serine Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->pJAK Inhibition SEL120_34A This compound SEL120_34A->CDK8 Inhibition

Caption: JAK/STAT signaling pathway with inhibition points of this compound and Ruxolitinib.

Experimental Protocols

Western Blot Analysis of STAT Phosphorylation

This protocol is based on methodologies used to compare the effects of this compound and Ruxolitinib on STAT phosphorylation.[2]

1. Cell Culture and Treatment:

  • Culture SET-2 cells (a human megakaryoblastic leukemia cell line with a JAK2 V617F mutation) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells at a desired density and allow them to adhere or stabilize overnight.

  • Treat the cells with either this compound, Ruxolitinib, or a vehicle control (e.g., DMSO) for 24 hours. A dose-response experiment with varying concentrations of each inhibitor is recommended to determine optimal inhibitory concentrations.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Separate the proteins by size using electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of STAT1 (pS727 and pY701) and STAT5 (pS726 and pY694), as well as antibodies for total STAT1 and STAT5, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Wash the membrane again to remove unbound secondary antibodies.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated STAT proteins to the levels of total STAT proteins and the loading control to compare the effects of the different treatments.

Experimental Workflow for Validation

The following diagram outlines a typical workflow for validating the effect of this compound on STAT phosphorylation using Ruxolitinib as a comparative control.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment Groups: - Vehicle (DMSO) - this compound - Ruxolitinib Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis Lysis->WB Detection Antibody Probing: - pS-STAT1/5 - pY-STAT1/5 - Total STAT1/5 - Loading Control WB->Detection Analysis Data Analysis: Densitometry & Normalization Detection->Analysis Conclusion Conclusion: Differential Inhibition of STAT Phosphorylation Analysis->Conclusion

Caption: Workflow for validating differential STAT phosphorylation by this compound and Ruxolitinib.

References

A Comparative Guide to the Anti-Leukemic Activity of SEL120-34A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leukemic activity of SEL120-34A, a selective CDK8/CDK19 inhibitor, with other relevant CDK8 inhibitors and standard-of-care treatments for Acute Myeloid Leukemia (AML). The information presented herein is compiled from preclinical studies and is intended to provide an objective overview supported by experimental data to inform further research and development efforts.

Introduction to this compound and its Mechanism of Action

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of gene transcription.[2] In the context of AML, CDK8 has been identified as a key driver of oncogenic transcriptional programs that are essential for the survival and proliferation of leukemia cells, particularly leukemia stem cells (LSCs).[3]

The primary mechanism of action of this compound in AML involves the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][4] Phosphorylation of these residues is critical for their transcriptional activity, which in turn drives the expression of genes involved in cell survival, proliferation, and differentiation block in AML.[2] Notably, the sensitivity of AML cells to this compound has been correlated with high basal levels of phosphorylated STAT5 (pSTAT5), suggesting that pSTAT5 could serve as a potential biomarker for patient stratification.[2]

Comparative Analysis of Anti-Leukemic Activity

This section provides a comparative analysis of the in vitro and in vivo anti-leukemic activity of this compound against other CDK8 inhibitors, namely Senexin B and Cortistatin A, as well as standard-of-care therapies for AML.

In Vitro Efficacy: Inhibition of Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other CDK8 inhibitors in various AML cell lines.

Cell LineThis compound IC50 (nM)Senexin B IC50 (nM)Cortistatin A IC50 (nM)Reference(s)
TEX8 (10 days)31 (10 days)Not Reported[3]
c-Kit+ AML119 (7 days)143 (7 days)Not Reported[3]
KG-1GI50 < 1000GI50 < 1000Not Reported[2]
MV4-11GI50 < 1000Not ReportedNot Reported[2]
MOLM-13ResistantNot ReportedNot Reported[2]

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. "Resistant" indicates that the IC50 value was significantly higher than the effective concentrations observed in sensitive cell lines.

In Vivo Efficacy in AML Xenograft Models

The following table summarizes the available in vivo efficacy data for CDK8 inhibitors in murine xenograft models of AML.

CompoundAML ModelDosing RegimenKey FindingsReference(s)
This compound Murine MLL-AF9 AML20 and 40 mg/kg, oral, daily for 12 daysDose-dependent reduction in peripheral blood and bone marrow leukemia cells.[3][3]
KG-1 XenograftOral, dailyCompletely arrested tumor growth.[2][2]
MV4-11 XenograftOral, dailyReduced tumor volume.[2][2]
Senexin C MV4-11 Xenograft40 mg/kg, p.o., BIDStrongly suppressed tumor growth with good tolerability.[5][5]
Cortistatin A Not Reported for AMLNot Reported for AMLNot Reported for AML

Note: Senexin C is a structurally related and more potent analog of Senexin B.[5]

Comparison with Standard-of-Care AML Therapies

Standard-of-care treatments for AML primarily consist of chemotherapy and targeted agents. A brief comparison of their mechanisms of action with that of this compound is provided below.

Drug ClassExample(s)Mechanism of ActionOverlap with this compound
CDK8 Inhibitor This compoundInhibition of CDK8/19 leading to suppression of oncogenic transcription via pSTAT1/5 inhibition.[2]-
Chemotherapy Cytarabine (B982) (Ara-C)A pyrimidine (B1678525) analog that inhibits DNA synthesis.[1]No direct overlap in mechanism.
AzacitidineA hypomethylating agent that incorporates into DNA and RNA, leading to cytotoxicity and reactivation of tumor suppressor genes.No direct overlap in mechanism.
Targeted Therapy VenetoclaxA BCL-2 inhibitor that promotes apoptosis.No direct overlap in mechanism.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in AML

The following diagram illustrates the proposed signaling pathway affected by this compound in AML cells.

SEL120_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 (Y694) STAT5->pSTAT5 Mediator Mediator Complex pSTAT5->Mediator Dimerization & Nuclear Translocation pSTAT5_S726 pSTAT5 (S726) pSTAT5->pSTAT5_S726 CDK8 CDK8 Mediator->CDK8 CDK8->pSTAT5 OncogenicTranscription Oncogenic Transcription pSTAT5_S726->OncogenicTranscription Activates DNA DNA SEL120 This compound SEL120->CDK8

Caption: this compound inhibits CDK8, preventing STAT5 S726 phosphorylation and oncogenic transcription.

Experimental Workflow: In Vitro Cell Viability Assay

The following diagram outlines a typical workflow for assessing the in vitro anti-leukemic activity of this compound.

Cell_Viability_Workflow cluster_setup cluster_assay cluster_analysis Seed Seed AML cells in 96-well plates Treat Treat with serial dilutions of this compound Seed->Treat Incubate Incubate for 72-96 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate % viability and determine IC50 Read->Calculate

Caption: Workflow for determining the IC50 of this compound using an MTT-based cell viability assay.

Experimental Workflow: Western Blot for pSTAT5

This diagram illustrates the workflow for detecting changes in pSTAT5 levels in AML cells following treatment with this compound.

Western_Blot_Workflow cluster_prep cluster_blot cluster_detect Treat_cells Treat AML cells with This compound Lyse Lyse cells and quantify protein Treat_cells->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary Ab (anti-pSTAT5) Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab ECL Add ECL substrate Secondary_Ab->ECL Image Image chemiluminescence ECL->Image Analyze Densitometry analysis Image->Analyze

References

Unlocking Synergistic Apoptosis: A Comparative Guide to SEL120-34A Combination Therapies in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New preclinical research highlights the promising synergistic potential of SEL120-34A, a first-in-class CDK8/CDK19 inhibitor, in combination with the BCL-2 inhibitor venetoclax (B612062) for the treatment of Acute Myeloid Leukemia (AML). These studies demonstrate that the dual targeting of transcriptional regulation and apoptosis pathways leads to enhanced cancer cell death and offers a novel therapeutic strategy for this challenging malignancy. This guide provides a comprehensive comparison of this compound combination therapy, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1][2] In AML, CDK8 activity is implicated in the maintenance of a malignant phenotype. This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 and STAT5 at serine 726.[2][3] This disruption of the STAT signaling pathway has been shown to be particularly effective in AML cells with high baseline levels of phosphorylated STAT5.[3] Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in various AML cell lines and in vivo xenograft models, leading to cell growth inhibition and tumor regression.[4]

This compound and Venetoclax: A Synergistic Combination

The most compelling combination therapy currently under investigation for this compound is with venetoclax, a selective BCL-2 inhibitor. Venetoclax induces apoptosis in cancer cells that are dependent on BCL-2 for survival. However, resistance to venetoclax can emerge, often through the upregulation of other anti-apoptotic proteins like MCL-1.

Preclinical evidence strongly suggests a synergistic interaction between this compound and venetoclax.[5] This combination has been shown to induce apoptosis more effectively than either agent alone in AML cell lines and patient-derived cells.[5] In murine models of AML, the combination of this compound and venetoclax resulted in complete remissions.[5] The promising nature of these preclinical findings has prompted the initiation of a Phase II clinical trial (RIVER-81, NCT06191263) to evaluate this combination in patients with relapsed/refractory AML.[1]

Unraveling the Mechanism of Synergy

The synergistic effect of the this compound and venetoclax combination is believed to stem from a multi-pronged attack on AML cell survival pathways. While this compound inhibits the transcription of key survival genes through CDK8 inhibition, venetoclax directly promotes apoptosis by inhibiting BCL-2. Research indicates that this combination leads to a significant reduction in the levels of the anti-apoptotic protein MCL-1.[5] This is particularly relevant as high MCL-1 levels are a known mechanism of resistance to venetoclax. By downregulating MCL-1, this compound appears to sensitize AML cells to the pro-apoptotic effects of venetoclax. Furthermore, this compound treatment has been observed to upregulate the pro-apoptotic protein BIM, further tilting the balance towards cell death.[5]

SEL120_Venetoclax_Synergy cluster_sel120 This compound cluster_venetoclax Venetoclax cluster_apoptosis Apoptosis Pathway SEL120 This compound CDK8 CDK8/19 SEL120->CDK8 inhibits pSTAT5 p-STAT5 (S726)↓ CDK8->pSTAT5 phosphorylates MCL1_exp MCL-1 Expression↓ CDK8->MCL1_exp regulates BIM_exp BIM Expression↑ CDK8->BIM_exp regulates MCL1 MCL-1 MCL1_exp->MCL1 BIM BIM BIM_exp->BIM Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits Apoptosis Apoptosis↑ MCL1->BAX_BAK inhibits BIM->BCL2 sequestered by BIM->MCL1 sequestered by BIM->BAX_BAK activates BAX_BAK->Apoptosis Cell_Viability_Workflow A Seed AML cells in 96-well plates B Treat with this compound, Venetoclax, or Combination A->B C Incubate (48-72h) B->C D Add CCK-8/MTT Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance E->F G Calculate Viability & IC50 Values F->G

References

A Comparative Guide to the Transcriptional Signatures of CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, acting as a molecular switch within the Mediator complex.[1] Its dual role as both a coactivator and a repressor of transcription in various signaling pathways has made it a compelling target for therapeutic intervention, particularly in oncology.[1][2] A growing number of small molecule inhibitors targeting CDK8 and its close paralog, CDK19, are being developed and characterized. Understanding their distinct effects on the cellular transcriptome is paramount for advancing their clinical application. This guide provides a comparative analysis of the transcriptional signatures of different CDK8 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds and to inform the development of next-generation therapeutics.

Introduction to CDK8 and its Role in Transcription

CDK8, in conjunction with its regulatory partner Cyclin C and the MED12 and MED13 proteins, forms the CDK module of the Mediator complex.[3][4][5][6] This complex acts as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery.[3][6] CDK8 can influence transcription through multiple mechanisms, including:

  • Phosphorylation of Transcription Factors: CDK8 directly phosphorylates a range of transcription factors, including those from the SMAD, NOTCH, STAT, and SREBP families, thereby modulating their activity.[1]

  • Regulation of Pol II Activity: CDK8 can phosphorylate the C-terminal domain (CTD) of Pol II, influencing transcriptional initiation and elongation.[7]

  • Interaction with Chromatin: CDK8 activity has been linked to changes in histone modifications and chromatin architecture.[3]

The transcriptional output of CDK8 inhibition is highly context-dependent, varying with cell type, stimulus, and the specific inhibitor used.[8]

Comparative Analysis of Transcriptional Signatures

Several studies have employed RNA sequencing (RNA-seq) and other transcriptomic techniques to profile the cellular response to various CDK8 inhibitors. While a direct, comprehensive head-to-head comparison of all available inhibitors in a single experimental system is lacking, we can synthesize findings from multiple studies to draw meaningful comparisons.

Key Findings from Transcriptomic Studies

The transcriptional effects of CDK8/19 inhibition are often characterized by a time-dependent biphasic response. Initial treatment (3-5 hours) with inhibitors like Senexin B predominantly leads to the downregulation of a small set of early-response genes.[1][4] However, prolonged inhibition (24 hours or more) results in a broader transcriptional shift, with a more significant number of genes being upregulated.[1][4] This suggests that CDK8/19 may act as positive regulators of early-response genes and negative regulators of a larger set of genes in the long term.[1][4]

It is also important to note that CDK8 and CDK19 often have redundant functions, and the inhibition of both is typically required to observe significant transcriptional changes.[9][10] Studies using genetic knockouts have shown that the combined deletion of both CDK8 and CDK19 leads to more pronounced effects on gene expression than the deletion of either kinase alone.[9]

The following table summarizes the key transcriptional effects observed with different CDK8 inhibitors across various studies.

InhibitorCell Line(s)Key Transcriptional EffectsAffected PathwaysReference(s)
Senexin B 293, HAP1Time-dependent effects: Downregulation of early-response genes (3-5h), upregulation of a larger gene set with prolonged treatment (24h-15d).[1][4]Signal-responsive pathways (Serum, NF-κB, PKC), IFNγ signaling.[4][11][4],[11]
BI-1347 Neuroblastoma cell linesIn combination with MEK inhibitors, prevents compensatory upregulation of pro-growth genes.[12] Reduces phosphorylation of STAT1.[12]RAS/MAPK signaling.[12][12]
CCT251545 Colorectal cancer cell linesAlters WNT pathway-regulated gene expression. Affects the expression of STAT1-regulated genes.[6][13]Wnt/β-catenin, STAT1 signaling.[6][13][13],[6]
Cortistatin A HCT-116Downregulation of specific gene sets, including those associated with cystic fibrosis transmembrane conductance regulator (CFTR).[9]CFTR pathway.[9][9]
T-474 / T-418 VCaP (prostate cancer)Increased mRNA expression of positive regulators of G1/S transition (e.g., CDC25A, cyclin E1, c-Myc) and decreased expression of negative regulators (e.g., p19, p21, p27).[14]Cell cycle regulation, Androgen receptor (AR) activity.[14][14]

Signaling Pathways Modulated by CDK8 Inhibition

The transcriptional changes induced by CDK8 inhibitors are a direct reflection of their impact on various signaling pathways. The following diagrams illustrate some of the key pathways regulated by CDK8.

CDK8_Signaling_Pathways cluster_stimuli External Stimuli cluster_receptors Receptors cluster_nuclear Nuclear Events Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR Cytokines Cytokines (e.g., IFNγ) CytokineR Cytokine Receptor Cytokines->CytokineR Serum Serum RTK Receptor Tyrosine Kinase Serum->RTK bCatenin β-catenin Frizzled->bCatenin SMADs SMADs TGFbR->SMADs STATs STATs CytokineR->STATs Ras Ras/MAPK RTK->Ras TCF_LEF TCF/LEF bCatenin->TCF_LEF Enters Nucleus SMAD4 SMAD4 SMADs->SMAD4 Enters Nucleus STAT_dimer STAT dimer STATs->STAT_dimer Enters Nucleus AP1 AP-1 Ras->AP1 Mediator Mediator Complex TCF_LEF->Mediator SMAD4->Mediator STAT_dimer->Mediator AP1->Mediator PolII RNA Pol II Mediator->PolII CDK8_CycC CDK8/CycC CDK8_CycC->SMADs P CDK8_CycC->STATs P CDK8_CycC->TCF_LEF P CDK8_CycC->Mediator CDK8_CycC->PolII P Gene_Expression Target Gene Expression PolII->Gene_Expression

Caption: Overview of key signaling pathways regulated by CDK8.

Experimental Protocols

The following provides a generalized methodology for RNA sequencing experiments used to characterize the transcriptional signatures of CDK8 inhibitors, based on common practices in the cited literature.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines have been utilized, including colorectal (HCT-116), prostate (VCaP), and neuroblastoma (SK-N-AS) cell lines.[12][14] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Inhibitor Treatment: Cells are seeded at a density to ensure they are in the exponential growth phase at the time of treatment. CDK8 inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at specified concentrations for various time points (e.g., 3, 6, 16, 24 hours).[4][9] Control cells are treated with the vehicle alone.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[4] RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: RNA-seq libraries are typically prepared from poly(A)-selected mRNA using kits such as the TruSeq Stranded mRNA prep kit (Illumina) or NEBNext Ultra II Directional RNA Library Prep Kit.[4]

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq, to generate paired-end reads.[11]

Bioinformatic Analysis
  • Data Processing: Raw sequencing reads are assessed for quality and trimmed to remove adapter sequences and low-quality bases. The trimmed reads are then aligned to the human reference genome.

  • Differential Gene Expression Analysis: Aligned reads are used to quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).[11] Statistical packages like edgeR or DESeq2 are used to identify differentially expressed genes (DEGs) between inhibitor-treated and control samples, typically using a false discovery rate (FDR) cutoff of < 0.05 and a fold-change threshold.[4]

  • Pathway and Gene Set Enrichment Analysis: To understand the biological implications of the observed transcriptional changes, Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools are employed to identify enriched biological pathways, gene ontologies, and transcription factor targets within the set of DEGs.[11][12][14]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis A Seed Cells B Treat with CDK8 Inhibitor (or Vehicle Control) A->B C Harvest Cells & Lyse B->C D Extract Total RNA C->D E Assess RNA Quality & Quantity D->E F Prepare RNA-seq Library (poly(A) selection) E->F G High-Throughput Sequencing (e.g., Illumina) F->G H Quality Control & Read Alignment G->H I Differential Gene Expression Analysis H->I J Pathway & Gene Set Enrichment Analysis I->J K Data Interpretation J->K

Caption: A typical experimental workflow for RNA-seq analysis of CDK8 inhibitors.

Conclusion

The transcriptional signatures of CDK8 inhibitors are complex and multifaceted, reflecting the kinase's integral role in regulating gene expression. While different inhibitors can elicit distinct transcriptional responses, common themes emerge, such as the modulation of key oncogenic signaling pathways like Wnt/β-catenin and STAT signaling. The time-dependent nature of the transcriptional changes highlights the dynamic role of CDK8 in gene regulation. For researchers, a careful consideration of the experimental context, including the choice of cell line, treatment duration, and the specific inhibitor, is crucial for interpreting the resulting transcriptional data. This guide provides a foundational understanding to aid in the design of future studies and the ongoing development of CDK8-targeted therapies.

References

Independent Preclinical Findings of SEL120-34A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for the selective CDK8/CDK19 inhibitor, SEL120-34A, with alternative compounds. The information is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).

This compound (also known as RVU120 or Romaciclib) is a potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Preclinical studies have demonstrated its efficacy in AML models, primarily through the inhibition of oncogenic transcriptional programs.[1][4][5] This guide summarizes key quantitative data, details common experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Comparative Analysis of Preclinical CDK8/CDK19 Inhibitors

The following table summarizes the available quantitative data for this compound and other notable CDK8/CDK19 inhibitors. This data is crucial for comparing their potency and selectivity.

CompoundTarget(s)IC50 (CDK8)IC50 (CDK19)Kd (CDK8)Key In Vivo Efficacy
This compound CDK8/CDK194.4 nM[2]10.4 nM[2]3 nM[1]Dose-dependent inhibition of AML tumor growth in xenograft models.[1][6]
Senexin B (BCD-115) CDK8/CDK1924-50 nM[2][7]-140 nM[1]Reduced tumor growth in an MCF-7 breast cancer xenograft model.[8]
Cortistatin A CDK8/CDK1915 nM[9]-17 nM[10]Anti-leukemic activity in AML models.[10][11]
TSN084 Multi-kinase (including CDK8/19)>50% inhibition at 100 nM[4]>50% inhibition at 100 nM[4]-Inhibited tumor growth in various drug-resistant cancer models.[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams were generated using the DOT language.

CDK8_Signaling_Pathway CDK8 Signaling Pathway in AML cluster_mediator Mediator Complex cluster_transcription Transcription Regulation CDK8 CDK8/CDK19 Mediator Other Subunits STAT1 STAT1 CDK8->STAT1 Phosphorylation STAT5 STAT5 CDK8->STAT5 Phosphorylation pSTAT1 pSTAT1 (S727) pSTAT5 pSTAT5 (S726) Oncogenic_Genes Oncogenic Gene Expression pSTAT1->Oncogenic_Genes pSTAT5->Oncogenic_Genes Leukemia Progression Leukemia Progression Oncogenic_Genes->Leukemia Progression SEL120_34A This compound SEL120_34A->CDK8 Inhibition Preclinical_Workflow Preclinical Evaluation of CDK8 Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (pSTAT1/pSTAT5) Cell_Viability->Western_Blot Xenograft AML Xenograft Model (e.g., NOD/SCID mice) Western_Blot->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Efficacy_Evaluation Efficacy & Toxicity Evaluation PK_PD->Efficacy_Evaluation Start Compound Synthesis & Characterization Start->Kinase_Assay

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling SEL120-34A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent CDK8 Inhibitor, SEL120-34A.

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a selective and potent ATP-competitive inhibitor of CDK8. While the manufacturer's Safety Data Sheet (SDS) for this compound may indicate minimal immediate hazards, the nature of this compound as a potent kinase inhibitor necessitates a cautious and well-documented approach to its handling in a laboratory setting. This guide is intended to supplement, not replace, your institution's specific safety protocols and a thorough risk assessment for your particular use case.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following table summarizes recommended PPE for various laboratory activities involving this compound.

Activity Recommended PPE Rationale
Handling Solid Compound (Weighing, Aliquoting) - Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile or neoprene)- Safety glasses with side shields or chemical splash goggles- Powered Air-Purifying Respirator (PAPR) or N95 respirator within a certified chemical fume hoodHigh risk of aerosolization and inhalation of the potent powder. Full respiratory protection is critical to prevent inadvertent exposure.
Preparing Solutions (e.g., in DMSO) - Chemical-resistant lab coat- Chemical splash goggles- Single pair of chemical-resistant gloves (butyl rubber, fluoroelastomer, or neoprene recommended for prolonged handling of DMSO)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. DMSO's ability to enhance skin absorption of other chemicals necessitates careful glove selection.[1]
In Vitro and In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant glovesTo protect from splashes and direct contact with the compound in solution.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to ensure the integrity of the compound and the safety of laboratory personnel.

Storage:
  • Solid Form: Store at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Store in aliquots at -80°C to avoid repeated freeze-thaw cycles (stable for over 1 year). For short-term storage, 4°C is acceptable for over a week.

Solution Preparation Protocol (in vitro):
  • Pre-Experiment Checklist:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify the location of the nearest eyewash station and safety shower.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare a designated waste container for contaminated materials.

  • Reconstitution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Perform all manipulations of the solid compound within a chemical fume hood.

    • To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. Sonication may be used to aid dissolution. For example, a 10 mM stock solution can be prepared by dissolving 4.15 mg of this compound in 1 mL of DMSO.

  • Working Solutions:

    • Prepare further dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before use.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Unused Compound and Contaminated Labware:

    • Collect all unused or expired solid compounds, as well as contaminated labware (e.g., vials, pipette tips, weighing paper, gloves), in a designated, puncture-resistant, and sealed hazardous waste container.

    • Label the container clearly as "Hazardous Waste" and include "this compound" on the label.

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealed, leak-proof hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination:

    • Wipe down all surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Dispose of all cleaning materials as hazardous waste.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor. Do not pour any waste containing this compound down the drain.

Experimental Workflow and Safety Decision Making

The following diagram illustrates a logical workflow for assessing the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow This compound: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Experiment start Start: Planned Experiment with this compound task_type What is the physical form of the compound being handled? start->task_type powder Solid / Powder (Weighing, Aliquoting) task_type->powder Solid solution Liquid / Solution (Diluting, Dosing) task_type->solution Liquid ppe_powder Enhanced PPE: - Double Gloves - Respirator (in fume hood) - Goggles/Face Shield - Disposable Lab Coat powder->ppe_powder ppe_solution Standard PPE: - Chemical-Resistant Gloves - Safety Goggles - Lab Coat solution->ppe_solution decontaminate Decontaminate Work Area ppe_powder->decontaminate ppe_solution->decontaminate dispose Dispose of all waste as hazardous decontaminate->dispose end End of Procedure dispose->end

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.